2-Amino-3,5-dimethyl-4-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,5-dimethyl-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-6(11)7(9)5(2)8(4)10(12)13/h3,11H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVSVJVKDMOQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4-nitrophenol and a Proposed Synthesis for 2-Amino-3,5-dimethyl-4-nitrophenol
Executive Summary: This technical guide provides a comprehensive overview of the synthesis and properties of 2-amino-4-nitrophenol, a significant chemical intermediate. Due to the limited availability of specific experimental data for 2-amino-3,5-dimethyl-4-nitrophenol in the reviewed literature, this document focuses on the well-characterized parent compound as a representative model. A proposed synthetic route for this compound is also presented based on established organic chemistry principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Synthesis and Properties of 2-Amino-4-nitrophenol
2-Amino-4-nitrophenol is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its synthesis typically involves the selective reduction of one of the nitro groups of 2,4-dinitrophenol.
Synthesis of 2-Amino-4-nitrophenol
The most common and well-documented method for the preparation of 2-amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol using a sulfide-based reducing agent in an aqueous solution. Alternative methods include electrolytic reduction and reaction with hydrazine hydrate in the presence of a catalyst.[2]
A widely cited laboratory-scale synthesis involves the use of sodium sulfide as the reducing agent. Another patented method describes a process using hydrazine hydrate with a catalyst composed of ferric chloride hexahydrate and activated carbon.[2]
Caption: Synthesis of 2-Amino-4-nitrophenol.
Experimental Protocols
Protocol 1: Synthesis via Sodium Sulfide Reduction
This protocol is adapted from Organic Syntheses.
-
Preparation: In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.
-
Addition of Reagents: Add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (28%). Heat the mixture to 85°C with stirring.
-
Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, add 700 g (5.4 moles) of 60% fused sodium sulfide in 100 g portions at 5-minute intervals. Maintain the temperature between 80-85°C.
-
Reaction Completion: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.
-
Isolation: Filter the hot mixture through a preheated Büchner funnel. Cool the filtrate overnight.
-
Purification: Collect the crystals by filtration. Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 ml). Treat with 10 g of activated charcoal (Norit), filter while hot, and cool to 20°C.
-
Drying: Collect the resulting brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The expected yield is 160-167 g (64-67%) with a melting point of 140-142°C.
Protocol 2: Synthesis via Hydrazine Hydrate Reduction [2]
This protocol is based on a patented method.
-
Preparation: In a 250 ml four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 9.2 g (0.05 mol) of 2,4-dinitrophenol and 60 ml of ethanol.
-
Catalyst Addition: While stirring, add 0.014 g of FeCl₃·6H₂O and 0.5 g of activated carbon.
-
Reflux: Heat the mixture to reflux (approximately 79°C) and stir for 10 minutes to allow the catalyst to adsorb onto the activated carbon.
-
Reduction: Add 5.3 g of 85% hydrazine hydrate dropwise over 1-2 hours while maintaining reflux. Continue stirring at reflux for 3 hours.
-
Monitoring: Monitor the reaction progress using HPLC until the 2,4-dinitrophenol content is below 0.5%.
-
Workup: Cool the mixture to 60°C and filter. Collect the filtrate and evaporate the ethanol. Add water to the residue and adjust the pH to 4.5-4.8.
-
Crystallization: Cool the solution to 5-15°C to induce crystallization, then filter to collect the product.
Properties of 2-Amino-4-nitrophenol
The physical and chemical properties of 2-amino-4-nitrophenol are well-documented. It appears as yellow-brown to orange prisms or a yellow powder.[3][4]
Table 1: Physicochemical Properties of 2-Amino-4-nitrophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [5] |
| Molecular Weight | 154.12 g/mol | [6] |
| CAS Number | 99-57-0 | [5] |
| Melting Point | 140-143 °C | [6] |
| Appearance | Yellow-brown to orange prisms | [3] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid, and diethyl ether. | [1][3] |
| Flash Point | 100 °C (closed cup) | [6] |
| InChI Key | VLZVIIYRNMWPSN-UHFFFAOYSA-N |
Spectral Data
Spectral data for 2-amino-4-nitrophenol, including NMR, IR, UV-Vis, and Mass Spectrometry, are available in various databases.[3][7][8] This information is crucial for structural elucidation and purity assessment.
Biological Activity and Applications
2-Amino-4-nitrophenol serves as an intermediate in the synthesis of pharmaceuticals and is also used in hair dye formulations.[1][3] Studies have also investigated its fungicidal properties and those of its derivatives.[9] The biological activity of nitro compounds is an active area of research, with applications ranging from antibacterial to antiparasitic agents.[10] The metabolism of nitrophenols typically involves phase I and phase II biotransformation reactions.[11]
Proposed Synthesis of this compound
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on standard aromatic substitution reactions, starting from the commercially available 3,5-dimethylphenol.
The proposed pathway involves two key steps:
-
Nitration: The selective nitration of 3,5-dimethylphenol to introduce a nitro group at the 4-position.
-
Amination: The introduction of an amino group at the 2-position.
Caption: Proposed Synthesis of this compound.
Proposed Experimental Protocol
Step 1: Synthesis of 3,5-Dimethyl-4-nitrophenol
-
Dissolution: Dissolve 3,5-dimethylphenol in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.
-
Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice water to precipitate the product.
-
Isolation and Purification: Filter the crude product, wash with water to remove residual acid, and purify by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Step 2: Synthesis of this compound
-
Nitrosation: Dissolve the 3,5-dimethyl-4-nitrophenol from Step 1 in an acidic medium (e.g., hydrochloric acid). Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise. This will introduce a nitroso group at the 2-position, which is activated by the hydroxyl group.
-
Reduction: The resulting nitroso intermediate can be reduced to the corresponding amino group without affecting the nitro group at the 4-position. A mild reducing agent such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation under controlled conditions could be employed.
-
Isolation and Purification: After the reduction is complete, neutralize the reaction mixture to precipitate the final product. The crude this compound can then be collected by filtration and purified by recrystallization.
Note: This proposed synthesis is theoretical and would require experimental validation and optimization of reaction conditions, solvents, and purification methods.
Safety Information
2-Amino-4-nitrophenol is classified as a warning-level hazard, with hazard statements indicating it can cause skin irritation, serious eye irritation, and respiratory irritation.[6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[6] All chemical waste should be disposed of according to local regulations. The National Toxicology Program has conducted studies on the toxicology and carcinogenesis of 2-amino-4-nitrophenol.[12]
This guide provides a foundation for understanding the synthesis and properties of 2-amino-4-nitrophenol and offers a scientifically grounded proposal for the synthesis of its dimethylated analog. Further experimental investigation is necessary to establish the specific properties and optimal synthetic route for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-Amino-4-nitrophenol 96 99-57-0 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Amino-4-nitrophenol(99-57-0) MS spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
2-Amino-3,5-dimethyl-4-nitrophenol CAS number and structure
Technical Guide: Aminonitrophenol Derivatives
A Note on the Target Compound: 2-Amino-3,5-dimethyl-4-nitrophenol
Initial searches for the specific compound "this compound" have yielded limited publicly available technical data. A single CAS number, 1797986-04-9, has been associated with this name by a chemical supplier, but comprehensive experimental data, peer-reviewed research, or detailed protocols are not readily accessible. The CAS number 1797986-18-5, which is numerically close, corresponds to an impurity related to the pharmaceutical Aripiprazole and is structurally distinct.
Given the request for an in-depth technical guide for a research and drug development audience, and the scarcity of information on the originally specified molecule, this document will focus on the well-characterized and structurally related compound, 2-Amino-4-nitrophenol . This compound has extensive documentation and serves as a valuable case study for the properties, synthesis, and applications of aminonitrophenols.
In-Depth Technical Guide: 2-Amino-4-nitrophenol
This guide provides a comprehensive overview of 2-Amino-4-nitrophenol, tailored for researchers, scientists, and professionals in drug development.
Core Compound Identification
-
Compound Name: 2-Amino-4-nitrophenol
-
Molecular Formula: C₆H₆N₂O₃[3]
-
Molecular Weight: 154.12 g/mol [3]
-
Synonyms: 2-Hydroxy-5-nitroaniline, 4-Nitro-2-aminophenol, p-Nitro-o-aminophenol[2]
Chemical Structure:
The structure of 2-Amino-4-nitrophenol consists of a phenol ring substituted with an amino group (-NH₂) at position 2 and a nitro group (-NO₂) at position 4.
Quantitative Data Summary
The following table summarizes key quantitative properties of 2-Amino-4-nitrophenol.
| Property | Value | Source |
| Physical State | Dark yellow to brown solid/powder | [3] |
| Melting Point | 140-143 °C | [1][3] |
| Solubility in Water | Slightly soluble | [3] |
| Solubility in Organic Solvents | Soluble in methanol and ethanol | [3] |
| IUPAC Name | 2-amino-4-nitrophenol | [2] |
| InChI Key | VLZVIIYRNMWPSN-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)O | [2] |
Experimental Protocols: Synthesis
The primary method for synthesizing 2-Amino-4-nitrophenol is through the partial reduction of 2,4-dinitrophenol. Several protocols exist, with variations in the reducing agents and reaction conditions.
Protocol 1: Reduction with Sodium Sulfide
This is a classic and widely cited method for the preparation of 2-amino-4-nitrophenol.
-
Reactants:
-
2,4-Dinitrophenol
-
Sodium sulfide (fused, 60%)
-
Ammonium chloride
-
Concentrated aqueous ammonia
-
Water
-
Glacial acetic acid
-
-
Procedure:
-
A suspension of 2,4-dinitrophenol in water is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and thermometer.
-
Ammonium chloride and concentrated aqueous ammonia are added, and the mixture is heated to approximately 85°C.
-
After heating, the mixture is allowed to cool. At 70°C, portions of sodium sulfide are added at intervals, maintaining the temperature in the range of 80-85°C.
-
Following the complete addition of sodium sulfide, the reaction mixture is heated at 85°C for an additional 15 minutes.
-
The hot mixture is filtered to remove insoluble byproducts.
-
The filtrate is cooled to induce crystallization of the product.
-
The crude product is collected by filtration and redissolved in boiling water.
-
The solution is acidified with glacial acetic acid, which precipitates the purified 2-amino-4-nitrophenol.
-
The purified product is collected by filtration, washed, and dried.[4]
-
Protocol 2: Catalytic Reduction with Hydrazine Hydrate
This method utilizes a catalyst for the reduction of 2,4-dinitrophenol with hydrazine hydrate.
-
Reactants:
-
2,4-Dinitrophenol (obtained from the hydrolysis of 2,4-dinitrochlorobenzene)
-
Hydrazine hydrate
-
Catalyst: A combination of Ferric (III) chloride hexahydrate (FeCl₃·6H₂O) and activated carbon.
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
2,4-dinitrophenol is dissolved in a suitable solvent, such as ethanol, in a reaction vessel.
-
The catalyst, consisting of ferric chloride hexahydrate and activated carbon, is added to the mixture.
-
The mixture is heated to reflux (approximately 70-80°C).
-
Hydrazine hydrate is added dropwise to the refluxing mixture over a period of 1-2 hours.
-
The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and filtered to remove the catalyst.
-
The solvent is removed from the filtrate by evaporation.
-
The residue is treated with water, and the pH is adjusted to 4.5-4.8 to precipitate the product.
-
The product is isolated by filtration and dried.[5]
-
Visualized Workflows and Pathways
Synthesis Workflow: Partial Reduction of 2,4-Dinitrophenol
The following diagram illustrates the general workflow for the synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol.
Caption: General synthesis workflow for 2-Amino-4-nitrophenol.
Logical Relationship: Synthesis Reactants and Conditions
This diagram shows the relationship between the starting material, key reagents, and reaction conditions for the two described synthesis protocols.
Caption: Reactant relationships in key synthesis routes.
Applications and Relevance in Drug Development
2-Amino-4-nitrophenol is a versatile chemical intermediate with several applications relevant to researchers and drug development professionals.
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules. Its functional groups—hydroxyl, amino, and nitro—can be selectively modified to create a variety of derivatives for screening in drug discovery programs.[3]
-
Biochemical Research: The compound can be used as a substrate for various enzymes or as a fluorescent probe for studying biomolecules.[3]
-
Fungicidal Properties: Research has been conducted on the fungicidal effects of 2-Amino-4-nitrophenol and its derivatives. Studies have shown that modifying the amino group can enhance its activity against specific phytopathogenic fungi, suggesting potential applications in the development of new antifungal agents.[6]
-
Analytical Chemistry: It is also utilized as a reagent in analytical chemistry applications.[7]
-
Hair Dyes: While not a direct drug development application, its use in hair dyes has led to extensive toxicological and safety assessments, providing a body of data that can be valuable for understanding the compound's biological interactions.[8][9]
The study of compounds like 2-Amino-4-nitrophenol is crucial for developing new therapeutic agents and understanding the structure-activity relationships of substituted aromatic compounds.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4-nitrophenol | 99-57-0 | Benchchem [benchchem.com]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. publications.iarc.who.int [publications.iarc.who.int]
physical and chemical properties of 2-Amino-3,5-dimethyl-4-nitrophenol
An In-depth Technical Guide to 2-Amino-4-nitrophenol
Disclaimer: This technical guide focuses on the physical and chemical properties of 2-Amino-4-nitrophenol (CAS No. 99-57-0) . The originally requested compound, 2-Amino-3,5-dimethyl-4-nitrophenol (CAS No. 1797986-04-9), is a distinct chemical entity for which detailed public data on its properties, experimental protocols, and biological activities are scarce. Therefore, this guide provides comprehensive information on the closely related and well-documented isomer, 2-Amino-4-nitrophenol, to serve as a representative technical resource for researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-nitrophenol is an aromatic organic compound that belongs to the family of substituted phenols. It is characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and a hydroxyl group (-OH) attached to a benzene ring. This compound serves as a significant intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] Its versatile chemical nature, owing to its multiple functional groups, makes it a subject of interest in various fields of chemical and biological research. This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known biological activities.
Physical and Chemical Properties
2-Amino-4-nitrophenol is typically a yellow-brown to orange crystalline solid.[2][3] It is sparingly soluble in water but shows good solubility in several organic solvents.[2][4]
Quantitative Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1][5] |
| Melting Point | 140-145 °C (anhydrous) | [2] |
| 80-90 °C (hydrated) | [2] | |
| Boiling Point | 322.46 °C (estimated) | [4] |
| Flash Point | 100 °C | [5] |
| Water Solubility | 925 mg/L at 23 °C | [6] |
| logP (Octanol/Water Partition Coefficient) | 1.26 | [4][5] |
| pKa₁ (Amine) | 3.1 at 25 °C | [5] |
| pKa₂ (Phenol) | 7.6 at 25 °C | [5] |
| Vapor Pressure | 0.0000352 mmHg | [5] |
Spectral Data
| Spectral Data Type | Key Features | Reference |
| ¹H NMR | Spectra available in Sadtler Research Laboratories Spectral Collection. | [5] |
| ¹³C NMR | Spectra available from various suppliers. | [7] |
| Infrared (IR) | Spectra available in Sadtler Research Laboratories IR Grating Collection. | [5] |
| UV-Vis | Absorption Maxima: 224 nm, 262 nm, 308 nm (in acidic mobile phase). | [8] |
| Mass Spectrometry (MS) | GC-MS and LC-MS data available in various databases. | [5][7] |
Experimental Protocols
Synthesis of 2-Amino-4-nitrophenol
A common method for the synthesis of 2-Amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol.[6][9]
Protocol: Partial Reduction of 2,4-Dinitrophenol
-
Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of technical grade 2,4-dinitrophenol in 2.5 L of water.[9]
-
Addition of Reagents: While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (approx. 28%). Heat the mixture to 85°C.[9]
-
Reduction: Turn off the heat and allow the mixture to cool to 70°C. Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. The temperature of the reaction mixture will rise to 80-85°C; maintain this temperature range by adjusting the addition rate of sodium sulfide.[9]
-
Reaction Completion and Filtration: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes. Filter the hot mixture through a preheated Büchner funnel.[9]
-
Crystallization: Transfer the hot filtrate to a 5-liter round-bottomed flask and cool it overnight with a stream of cold water. Collect the precipitated crystals by filtration.[9]
-
Purification: Dissolve the crude product in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml). The color of the solution will change from dark red to olive brown. Add 10 g of activated charcoal (Norit), heat the solution, and filter it while hot.[9]
-
Final Product: Cool the filtrate to 20°C to allow the purified 2-amino-4-nitrophenol to crystallize. Collect the brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The anhydrous product should have a melting point of 140-142°C.[9]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for the analysis of 2-Amino-4-nitrophenol.
Protocol: HPLC Analysis of 2-Amino-4-nitrophenol
This is a general protocol and may require optimization based on the specific instrumentation and sample matrix.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[10]
-
Mobile Phase: An isocratic mobile phase consisting of 50% acetonitrile in water with 0.1% sulfuric acid.[10]
-
Flow Rate: 1.0 ml/min.[10]
-
Detection: UV detection at 275 nm.[10]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to an appropriate concentration. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time and peak area can be used for qualitative and quantitative analysis, respectively, by comparing with a standard of known concentration.
Biological Activities and Signaling Pathways
2-Amino-4-nitrophenol is known to be a metabolite of 2,4-dinitrophenol.[2] It has been studied for its potential biological effects, including its fungicidal and mutagenic properties.[2][11]
The metabolism of nitrophenols, including 2-nitrophenol (a closely related compound), generally involves Phase I and Phase II reactions. Phase I reactions can include reduction of the nitro group to an amino group, and oxidation. Phase II reactions involve conjugation with molecules such as glucuronic acid or sulfate to increase water solubility and facilitate excretion.[12]
Conclusion
2-Amino-4-nitrophenol is a valuable chemical intermediate with a well-characterized profile of physical, chemical, and biological properties. The availability of detailed protocols for its synthesis and analysis facilitates its use in research and industrial applications. Understanding its metabolic fate is crucial for assessing its toxicological profile and for the development of new molecules with potential biological activity. This guide provides a foundational resource for professionals working with this and related compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Amino-4-nitrophenol | 99-57-0 [chemicalbook.com]
- 4. 2-Amino-4-nitrophenol CAS#: 99-57-0 [m.chemicalbook.com]
- 5. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-nitrophenol – Wikipedia [de.wikipedia.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
2-Amino-3,5-dimethyl-4-nitrophenol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Amino-3,5-dimethyl-4-nitrophenol. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the general properties of structurally related substituted nitrophenols and outlines standard methodologies for determining these critical parameters. This guide is intended to equip researchers with the foundational knowledge and experimental frameworks necessary to assess the physicochemical properties of this and similar molecules.
Predicted Solubility Profile
The solubility of a compound is a critical factor in its biological activity, formulation development, and synthetic route optimization. The structure of this compound, featuring a polar phenolic hydroxyl group, an amino group, and a nitro group, alongside non-polar methyl groups on a benzene ring, suggests a nuanced solubility profile.
Based on the general solubility of substituted nitrophenols, the following qualitative predictions can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Media | Low to Moderate | The presence of polar functional groups (hydroxyl, amino, nitro) capable of hydrogen bonding with water is expected to confer some aqueous solubility. However, the hydrophobic nature of the dimethylated benzene ring will likely limit extensive solubility in water. The pH of the aqueous medium will significantly influence solubility; solubility is expected to increase in acidic conditions due to the protonation of the amino group and in basic conditions due to the deprotonation of the phenolic hydroxyl group. |
| Polar Aprotic Solvents | Moderate to High | Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be effective in dissolving this compound due to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors. |
| Polar Protic Solvents | Moderate to High | Alcohols like methanol, ethanol, and isopropanol are expected to be good solvents. They can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound. |
| Non-polar Solvents | Low | Solvents such as hexane and toluene are unlikely to be effective solvents due to the significant polarity of the molecule. |
Anticipated Stability Characteristics
The stability of a chemical compound under various environmental conditions is crucial for its storage, handling, and formulation. The this compound molecule contains functional groups that may be susceptible to degradation.
Key Factors Influencing Stability:
-
pH: The phenolic hydroxyl group and the aromatic amino group are sensitive to pH. In highly acidic or basic conditions, degradation through hydrolysis or other pH-catalyzed reactions may occur.
-
Light (Photostability): Aromatic nitro compounds are often susceptible to photodecomposition. Exposure to UV or visible light may induce photochemical reactions, leading to degradation.
-
Temperature (Thermal Stability): Elevated temperatures can accelerate degradation processes. The presence of the nitro group, in particular, can lower the decomposition temperature of the molecule.
-
Oxidation: The amino and phenolic hydroxyl groups are susceptible to oxidation, which can be promoted by the presence of atmospheric oxygen or other oxidizing agents.
Experimental Protocols
To definitively determine the solubility and stability of this compound, the following standard experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).
-
Equilibration: The container is agitated (e.g., using a mechanical shaker or rotator) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and diluted appropriately. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Stability Assessment: Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to identify the likely degradation products and pathways of a substance.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions in parallel with a control sample stored under normal conditions. Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with a specified light intensity).
-
-
Time Points: Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating analytical method, typically HPLC, to quantify the remaining parent compound and detect the formation of degradation products. The peak purity of the parent compound should be assessed to ensure that no co-eluting degradants are present.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive evaluation of the solubility and stability of a new chemical entity like this compound.
Caption: Workflow for Solubility and Stability Evaluation.
This guide provides a foundational framework for understanding and determining the solubility and stability of this compound. The successful execution of these experimental protocols will yield the critical data necessary for the advancement of research and development involving this compound.
A Technical Guide to the Spectroscopic Characterization of 2-Amino-3,5-dimethyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Amino-3,5-dimethyl-4-nitrophenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with generalized experimental protocols for their acquisition.
Molecular Structure and Key Functional Groups
This compound is a multifaceted molecule featuring a phenol backbone substituted with an amino group, two methyl groups, and a nitro group. The interplay of these electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (nitro) groups on the aromatic ring dictates its unique chemical and spectroscopic properties.
Caption: Molecular structure and key functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the aromatic proton and the various carbon environments within the molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the protons of the amino and hydroxyl groups, and the methyl protons. Aromatic protons typically resonate in the downfield region (6.5-8.0 ppm).[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | Singlet (s) | 1H |
| -OH | 4.0 - 7.0 (variable) | Broad Singlet (br s) | 1H |
| -NH₂ | 3.5 - 5.0 (variable) | Broad Singlet (br s) | 2H |
| -CH₃ (at C3) | 2.0 - 2.5 | Singlet (s) | 3H |
| -CH₃ (at C5) | 2.0 - 2.5 | Singlet (s) | 3H |
Predicted ¹³C NMR Data
Aromatic carbons typically appear in the 120-170 ppm range in a ¹³C NMR spectrum.[4] The chemical shifts are influenced by the nature of the substituents on the aromatic ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-OH | 150 - 160 |
| C-NH₂ | 140 - 150 |
| C-CH₃ (at C3) | 120 - 130 |
| C-NO₂ | 135 - 145 |
| C-CH₃ (at C5) | 125 - 135 |
| C-H | 115 - 125 |
| -CH₃ (at C3) | 15 - 25 |
| -CH₃ (at C5) | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5] The IR spectrum of this compound would be characterized by absorptions corresponding to the O-H, N-H, N-O, C-H, and aromatic C=C bonds.
Predicted IR Absorption Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Strong |
| Amino N-H | Stretching | 3300 - 3500 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H (-CH₃) | Stretching | 2850 - 3000 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| Nitro N-O | Asymmetric Stretching | 1500 - 1570 | Strong |
| Nitro N-O | Symmetric Stretching | 1300 - 1370 | Strong |
| C-O | Stretching | 1200 - 1260 | Strong |
| C-N | Stretching | 1250 - 1350 | Medium |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The presence of the nitrophenol chromophore, along with the auxochromic amino and methyl groups, will result in characteristic absorption maxima (λmax). For comparison, 2-Amino-4-nitrophenol exhibits absorption maxima at 224 nm, 262 nm, and 308 nm.[6]
Predicted UV-Vis Absorption Data
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π | 220 - 240 | Ethanol/Methanol |
| π → π | 260 - 280 | Ethanol/Methanol |
| n → π* | 300 - 330 | Ethanol/Methanol |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of an organic compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Set appropriate parameters for spectral width, acquisition time, and number of scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans to achieve adequate signal-to-noise due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[7][8] Concentrations are typically in the micromolar range.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.[8]
-
Select the desired wavelength range for the scan.
-
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction.[9]
-
Sample Measurement:
-
Rinse and fill a cuvette with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 7. scribd.com [scribd.com]
- 8. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 9. engineering.purdue.edu [engineering.purdue.edu]
An In-depth Technical Guide on the Potential Reaction Mechanisms of 2-Amino-3,5-dimethyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific reaction mechanisms, detailed experimental protocols, and quantitative data for 2-Amino-3,5-dimethyl-4-nitrophenol is not extensively available in the public domain. The following guide is a theoretical exploration based on the known reactivity of its constituent functional groups (amino, nitro, hydroxyl, and a substituted aromatic ring). The proposed mechanisms and data are illustrative and intended to provide a foundational understanding for potential research applications.
Introduction
This compound is a multifaceted aromatic compound featuring a phenol backbone substituted with amino, methyl, and nitro groups. The interplay of these electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (nitro) groups dictates its chemical behavior, making it a molecule of interest for potential applications in synthesis and materials science. This document outlines the probable reaction mechanisms this compound may undergo, providing a theoretical framework for future experimental design.
Postulated Reaction Pathways
The reactivity of this compound can be anticipated based on the individual and collective properties of its functional groups. Key potential reactions include electrophilic aromatic substitution, reactions involving the amino group, and reduction of the nitro group.
Electrophilic Aromatic Substitution
The electron-donating amino and hydroxyl groups strongly activate the aromatic ring towards electrophilic attack. The directing effects of the substituents would likely favor substitution at the C6 position.
Caption: Postulated electrophilic substitution on this compound.
Diazotization of the Amino Group
The primary amino group can be converted to a diazonium salt upon reaction with nitrous acid. This diazonium intermediate is a versatile synthon for a wide range of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.
Caption: Potential synthetic pathways via diazotization.
Reduction of the Nitro Group
The nitro group is readily reducible to an amino group using various reducing agents. This transformation would yield 2,4-Diamino-3,5-dimethylphenol, a compound with two electron-donating amino groups, significantly altering its chemical properties and reactivity.
Caption: Proposed reduction of the nitro group.
Hypothetical Experimental Protocols
The following are illustrative protocols for the potential reactions described above. These are generalized procedures and would require optimization for specific experimental conditions.
Protocol 1: Illustrative Diazotization and Sandmeyer Reaction
-
Diazotization:
-
Dissolve 1.0 equivalent of this compound in 3M HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of 1.1 equivalents of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to form the diazonium salt.
-
-
Sandmeyer Reaction (for Chlorination):
-
Prepare a solution of 1.2 equivalents of copper(I) chloride in 3M HCl.
-
Add the cold diazonium salt solution dropwise to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Illustrative Reduction of the Nitro Group
-
Combine 1.0 equivalent of this compound and 3.0 equivalents of iron powder in a round-bottom flask.
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) followed by a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Basify the filtrate with a suitable base (e.g., sodium carbonate) to pH > 8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Illustrative Quantitative Data
The following table presents hypothetical data for the proposed reactions. This data is for illustrative purposes only and does not represent results from actual experiments.
| Reaction | Reagents | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Diazotization/Sandmeyer (Cl) | NaNO₂, HCl, CuCl | 0 to RT | 2.5 | 65 |
| Nitro Reduction | Fe, HCl | Reflux | 4 | 85 |
| Electrophilic Bromination | Br₂, FeBr₃ | 25 | 1 | 78 |
Conclusion
While specific experimental data on this compound is scarce, its chemical structure suggests a rich and varied reactivity. The principles of organic chemistry allow for the postulation of several key reaction pathways, including electrophilic substitution, diazotization, and nitro group reduction. The theoretical framework and illustrative protocols provided in this guide aim to serve as a starting point for researchers interested in exploring the synthetic potential of this and related molecules. Further experimental validation is necessary to confirm these proposed mechanisms and to fully elucidate the chemical profile of this compound.
An In-depth Technical Guide on the Safety and Handling of 2-Amino-3,5-dimethyl-4-nitrophenol
Executive Summary
2-Amino-3,5-dimethyl-4-nitrophenol is an aromatic nitro compound. This chemical family is characterized by a range of potential health hazards, including toxicity upon ingestion, inhalation, or skin contact, as well as potential for skin and eye irritation.[1][2] Some aromatic nitro compounds have been shown to cause damage to organs through prolonged or repeated exposure.[1] Due to the lack of specific data, this compound should be handled as a hazardous substance with appropriate engineering controls, personal protective equipment, and stringent safety protocols in a laboratory setting.
Chemical and Physical Properties (Data from Analogs)
Quantitative data for this compound is not available. The following table summarizes data for structurally related compounds to provide an estimation of its potential properties.
| Property | 2-Amino-4-nitrophenol | 3,5-Dimethyl-4-nitrophenol | 2-Amino-6-methyl-4-nitrophenol |
| CAS Number | 99-57-0[3][4] | 5344-97-8[5] | 6265-03-8[6][7] |
| Molecular Formula | C₆H₆N₂O₃[3][4] | C₈H₉NO₃[5] | C₇H₈N₂O₃[6] |
| Molecular Weight | 154.12 g/mol [3][8] | 167.16 g/mol [5] | 168.15 g/mol [6] |
| Appearance | Yellow-brown to orange prisms or powder[8][9] | - | - |
| Melting Point | 140-143 °C[3] | - | - |
| Boiling Point | Not available[4] | 370.3°C at 760 mmHg[7] | - |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, acetic acid, and diethyl ether.[9][10] | - | - |
| Density | - | 1.421 g/cm³[7] | - |
Hazard Identification and Safety Precautions (General for Aromatic Nitro-compounds)
Aromatic nitro-compounds should be treated as hazardous. The primary hazards are associated with their reactivity and toxicity.[11]
Potential Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Can cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and anemia.[11]
-
Organ Damage: May cause damage to organs, particularly the liver and kidneys, through prolonged or repeated exposure.[1]
-
Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.
-
Sensitization: May cause an allergic skin reaction.[2]
-
Flammability and Explosivity: While many are not highly flammable, they are combustible.[1] They can react violently with strong oxidants, bases, and reducing agents, posing a fire and explosion hazard. Nitrated phenols, in particular, can explode when heated and may form shock-sensitive metal salts.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this and related compounds.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). No single glove material provides universal protection, so selection should be based on the specific solvent being used and the duration of contact.
-
Eye Protection: Chemical safety goggles and a face shield are required.[13]
-
Skin and Body Protection: A lab coat is standard. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits are recommended.[13]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[14] If there is a risk of airborne dust and a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.
Experimental Protocols
The following are generalized protocols for handling hazardous powders like this compound. These should be adapted to specific experimental needs and institutional safety guidelines.
Weighing of a Hazardous Powder
This procedure is designed to minimize the generation and inhalation of dust.
-
Preparation: Designate a specific area within a chemical fume hood for weighing.[14] Cover the work surface with disposable bench paper.[15]
-
Tare the Container: Place a sealed, labeled receiving container on the balance and tare it.
-
Transfer in Fume Hood: Move the tared container and the stock bottle of the chemical into the fume hood.
-
Dispensing: Carefully dispense the approximate amount of powder into the tared container. Use a spatula and avoid creating dust clouds.
-
Sealing: Securely close both the stock bottle and the receiving container.
-
Decontamination: Wipe the exterior of both containers and the spatula with a damp cloth or paper towel before removing them from the fume hood. Dispose of the cleaning material as hazardous waste.
-
Final Weighing: Place the sealed receiving container back on the balance to obtain the precise weight.
-
Cleanup: Clean the weighing area within the fume hood using a wet-wiping method. Dry sweeping is prohibited.[13]
Spill Response Protocol
-
Evacuation and Notification: In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Containment (for small spills): If the spill is small and you are trained to handle it, contain the powder with an absorbent material. Dampen the spilled solid with a non-reactive solvent like 60-70% ethanol to prevent it from becoming airborne.
-
Cleanup: Gently sweep the dampened material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact the institutional emergency response team.
Visualizations
Logical Workflow for Handling a Poorly Characterized Compound
Caption: Risk assessment workflow for novel or poorly characterized chemicals.
Generalized Metabolic Pathway of Nitrophenols
Note: This is a generalized pathway based on analogs like 2- and 4-nitrophenol. The specific metabolic fate of this compound has not been determined.
Caption: Generalized metabolic pathway for nitrophenols in mammals.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2]
-
The storage area should be secured and accessible only to authorized personnel.[1]
Disposal:
-
Dispose of this chemical and its container through a licensed hazardous waste disposal company.
-
Do not allow the material to enter drains or the environment.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While specific data on this compound is scarce, its structural similarity to other hazardous aromatic nitro-compounds necessitates a cautious and well-planned approach to its handling. Researchers and professionals must operate under the assumption of high toxicity and reactivity, employing robust engineering controls and personal protective equipment. The protocols and information provided in this guide, based on data from analogous compounds, offer a framework for its safe use in a research and development setting. Further toxicological and safety studies on this specific compound are highly recommended.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-4-nitrophenol 96% | 99-57-0 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6265-03-8|2-Amino-6-methyl-4-nitrophenol|BLD Pharm [bldpharm.com]
- 7. 2-Amino-6-methyl-4-nitrophenol | CAS#:6265-03-8 | Chemsrc [chemsrc.com]
- 8. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. nbinno.com [nbinno.com]
- 11. iloencyclopaedia.org [iloencyclopaedia.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. tmi.utexas.edu [tmi.utexas.edu]
- 14. safety.duke.edu [safety.duke.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
Toxicological Profile of 2-Amino-3,5-dimethyl-4-nitrophenol: A Data Gap Analysis
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of toxicological data for 2-Amino-3,5-dimethyl-4-nitrophenol. Despite extensive searches, no specific studies on the acute toxicity, genotoxicity, carcinogenicity, reproductive toxicity, or metabolic pathways of this particular chemical entity were identified. This notable absence of information prevents the compilation of a detailed technical guide as requested.
For the benefit of researchers, scientists, and drug development professionals, this document summarizes the limited available information on structurally related compounds, which may offer some preliminary insights into the potential hazards of this compound. It is crucial to emphasize that the following data pertains to related but distinct chemicals and should not be directly extrapolated to this compound without further investigation.
Hazard Identification for Structurally Related Compounds
While no specific hazard classifications were found for this compound, the closely related compound 3,5-Dimethyl-4-nitrophenol (lacking the 2-amino group) has the following hazard statements according to its PubChem entry[1]:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[1]
These classifications suggest that the base structure of dimethyl-nitrophenol may pose significant health risks upon exposure. The introduction of an amino group, as in the requested compound, could potentially alter its toxicological profile.
General Toxicological Context for Nitrophenols
Nitrophenols as a class of compounds are recognized for their potential toxicity. The addition of nitro groups to a phenol ring is generally associated with an increase in toxicity. The toxic potential of such compounds can be inferred using Quantitative Structure-Toxicity Relationship (QSTR) methodologies, which consider factors like hydrophobicity, degree of ionization, and electrophilic character[2].
Research on other nitrophenol derivatives has indicated various biological activities. For instance, 3-Methyl-4-nitrophenol, another related compound, has been observed to induce apoptosis in nasal epithelial cells, indicating a potential to trigger programmed cell death[2].
Data Gaps and Future Research
The absence of empirical toxicological data for this compound highlights a critical knowledge gap. To adequately assess the safety of this compound for any potential application, the following experimental studies would be necessary:
-
Acute Toxicity Studies: To determine the short-term effects of single high-dose exposure via oral, dermal, and inhalation routes.
-
Genotoxicity Assays: A battery of in vitro and in vivo tests (e.g., Ames test, micronucleus assay) to evaluate the potential for DNA damage and mutagenesis.
-
Repeated Dose Toxicity Studies: To understand the effects of long-term, low-level exposure on various organ systems.
-
Carcinogenicity Bioassays: Long-term studies in animal models to assess the potential for cancer development.
-
Reproductive and Developmental Toxicity Studies: To evaluate potential adverse effects on fertility and embryonic development.
-
Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.
Without such data, a comprehensive risk assessment for this compound cannot be performed. Researchers and professionals in drug development are strongly advised to commission these studies before considering this compound for further use.
Due to the lack of specific experimental data and described signaling pathways for this compound, the requested quantitative data tables, detailed experimental protocols, and mandatory visualizations cannot be provided at this time.
References
Navigating the Synthesis and Potential Applications of 2-Amino-3,5-dimethyl-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
2-Amino-3,5-dimethyl-4-nitrophenol belongs to the family of nitro-substituted aminophenols. The presence of amino, hydroxyl, and nitro functional groups on the benzene ring imparts a unique chemical reactivity, making it a versatile building block for organic synthesis. While direct commercial sources for this specific isomer are not readily identifiable, custom synthesis provides a viable route for its procurement. This guide aims to bridge the information gap by providing a predictive yet scientifically grounded technical overview.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on its chemical structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 150-160 °C (estimated) |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetone, and DMSO. |
| pKa (Phenolic OH) | ~7-8 (estimated) |
| pKa (Anilinium NH₃⁺) | ~2-3 (estimated) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR (in DMSO-d₆) | δ ~2.2-2.4 ppm (s, 6H, 2 x CH₃), δ ~4.5-5.5 ppm (br s, 2H, NH₂), δ ~6.5-7.0 ppm (s, 1H, Ar-H), δ ~9.0-10.0 ppm (br s, 1H, OH) |
| ¹³C NMR (in DMSO-d₆) | δ ~15-20 ppm (2 x CH₃), δ ~115-120 ppm (Ar-C), δ ~125-130 ppm (Ar-C-CH₃), δ ~135-140 ppm (Ar-C-NO₂), δ ~140-145 ppm (Ar-C-NH₂), δ ~150-155 ppm (Ar-C-OH) |
| FT-IR (KBr Pellet) | ~3500-3300 cm⁻¹ (N-H, O-H stretching), ~3000-2850 cm⁻¹ (C-H stretching), ~1600-1580 cm⁻¹ (C=C aromatic stretching), ~1520-1480 cm⁻¹ & ~1350-1300 cm⁻¹ (N-O stretching of NO₂) |
| Mass Spectrometry (EI) | m/z 182 (M⁺), fragmentation pattern showing loss of NO₂, OH, and CH₃ groups. |
Commercial Availability
As of the date of this guide, this compound is not listed in the catalogs of major chemical suppliers. Researchers requiring this compound will likely need to pursue custom synthesis through a specialized contract research organization (CRO).
Hypothetical Synthesis Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on the nitration of 2-amino-3,5-dimethylphenol.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via nitration.
Materials and Reagents:
-
2-Amino-3,5-dimethylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 2-amino-3,5-dimethylphenol in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of 5.0 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction flask via the dropping funnel. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Quenching: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the resulting aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7. Extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired this compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and can be hazardous if the temperature is not controlled.
Potential Applications and Research Directions
The unique substitution pattern of this compound suggests several potential areas of application for researchers in drug discovery and materials science.
Intermediate in Dye Synthesis
Aromatic nitroamines are key precursors in the synthesis of azo dyes. The amino group can be diazotized and coupled with various aromatic compounds to generate a wide range of colors. The specific substitution pattern of this molecule could lead to dyes with unique shades and properties.
Figure 2: General workflow for the synthesis of azo dyes from this compound.
Precursor for Bioactive Molecules
The nitro group can be reduced to an amino group, yielding a tri-substituted diaminobenzene derivative. Such structures are scaffolds for various pharmacologically active compounds. The methyl and hydroxyl groups offer further points for chemical modification to modulate biological activity and pharmacokinetic properties.
Figure 3: Potential pathway for the synthesis of bioactive molecules.
Signaling Pathway Modulation in Drug Discovery
Substituted nitrophenols have been investigated for their ability to modulate various signaling pathways. While the specific targets for this compound are unknown, its structure suggests potential interactions with kinases, phosphatases, or other enzymes involved in cellular signaling. Researchers could screen this compound in various assays to identify novel biological activities. The workflow for such a screening process is outlined below.
Figure 4: Workflow for screening this compound for biological activity.
Conclusion
This compound represents an intriguing, albeit not commercially available, chemical entity with significant potential for applications in synthetic chemistry, drug discovery, and materials science. This technical guide provides a foundational understanding of its predicted properties and a practical, though hypothetical, approach to its synthesis. It is our hope that this information will empower researchers to explore the utility of this and similar molecules in their scientific endeavors.
literature review of 2-Amino-3,5-dimethyl-4-nitrophenol research
An In-Depth Technical Review of 2-Amino-4-nitrophenol
An important note on the requested compound: Initial literature searches for "2-Amino-3,5-dimethyl-4-nitrophenol" yielded no specific research, suggesting it is not a commonly studied compound. Therefore, this technical guide focuses on the closely related and well-documented compound, 2-Amino-4-nitrophenol , to provide a comprehensive and data-rich review for researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-nitrophenol (CAS No. 99-57-0) is an aromatic organic compound with significant applications in various scientific and industrial fields. It serves as a crucial intermediate in the synthesis of dyes and has garnered attention in pharmaceutical and biochemical research.[1] Its utility extends to being a substrate for enzymatic studies and a fluorescent probe.[1] This guide provides a detailed overview of the synthesis, properties, and known biological activities of 2-Amino-4-nitrophenol, with a focus on experimental protocols and quantitative data.
Physicochemical and Spectroscopic Properties
2-Amino-4-nitrophenol is typically a dark yellow to brown solid.[2] A summary of its key physicochemical and spectroscopic properties is presented below for easy reference.
Table 1: Physicochemical Properties of 2-Amino-4-nitrophenol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Orange prisms or yellow powder | [3] |
| Melting Point | 140-143 °C | [1][4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and ethanol. | [1][5] |
| pKa₁ (amine) | 3.1 (at 25 °C) | [3] |
| pKa₂ (phenol) | 7.6 (at 25 °C) | [3] |
| log Kow | 1.26 | [3] |
| Flash Point | 100 °C | [3] |
Table 2: Spectroscopic Data of 2-Amino-4-nitrophenol
| Spectroscopic Technique | Key Data | Reference(s) |
| UV-Vis (in acidic mobile phase) | λmax: 224 nm, 262 nm, 308 nm | [6] |
| ¹H NMR | Data available in spectral databases. | [3][7] |
| ¹³C NMR | Data available in spectral databases. | [7] |
| Infrared (IR) | Spectral data has been reported. | [5][8] |
| Mass Spectrometry (MS) | m/z top peak: 154 | [3][7] |
Synthesis of 2-Amino-4-nitrophenol
The most common and well-documented method for synthesizing 2-Amino-4-nitrophenol is through the partial reduction of 2,4-dinitrophenol.[9] Various reducing agents and conditions have been reported to achieve this selective reduction.
Experimental Protocol: Synthesis via Partial Reduction of 2,4-Dinitrophenol
This protocol is adapted from a procedure published in Organic Syntheses.[9]
Materials:
-
2,4-Dinitrophenol (technical grade)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (~28%)
-
60% fused sodium sulfide (Na₂S)
-
Glacial acetic acid
-
Activated carbon (e.g., Norit)
-
Water
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Steam bath
-
Heated 6-inch Büchner funnel
Procedure:
-
In the 5-L three-necked flask, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.
-
Equip the flask with a stirrer, reflux condenser, and a thermometer.
-
While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.
-
Heat the mixture to 85 °C using a steam bath, then turn off the steam and allow it to cool.
-
When the temperature reaches 70 °C, add 700 g (5.4 moles) of 60% fused sodium sulfide in ~100 g portions at 5-minute intervals. The temperature should be maintained between 80-85 °C.
-
After the addition is complete, heat the mixture at 85 °C for an additional 15 minutes.
-
Filter the hot reaction mixture through a heated Büchner funnel.
-
Transfer the filtrate to a 5-L flask and cool overnight with cold water.
-
Collect the precipitated crystals by filtration and press them nearly dry.
-
Dissolve the solid in 1.5 L of boiling water and acidify with approximately 100 mL of glacial acetic acid.
-
Add 10 g of activated carbon, heat the solution, and filter it while hot.
-
Cool the filtrate to 20 °C to allow for crystallization.
-
Collect the brown crystals and dry them in an oven at 65 °C or in a vacuum desiccator.
Yield: 160–167 g (64–67%) of 2-amino-4-nitrophenol with a melting point of 140–142 °C.[9]
An alternative patented method involves the reduction of 2,4-dinitrophenol using hydrazine hydrate in the presence of a ferric chloride hexahydrate and activated carbon catalyst.[10]
Synthesis Workflow
References
- 1. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 2. 2-Amino-4-nitrophenol - analysis - Analytice [analytice.com]
- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 2-Amino-4-nitrophenol | 99-57-0 | FA17585 | Biosynth [biosynth.com]
- 6. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for 2-Amino-3,5-dimethyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, characterization, and potential applications of 2-Amino-3,5-dimethyl-4-nitrophenol. The protocols are based on established chemical principles and analogous reactions due to the limited availability of direct literature on this specific compound.
Synthesis Protocol: A Proposed Two-Step Approach
The synthesis of this compound can be approached through a two-step process starting from 3,5-dimethylphenol. The initial step involves the dinitration of the phenol, followed by a selective reduction of one of the nitro groups.
Step 1: Synthesis of 2,4-Dinitro-3,5-dimethylphenol
This procedure is adapted from standard nitration methods for substituted phenols.
-
Materials:
-
3,5-Dimethylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Beakers and Flasks
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
-
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 3,5-dimethylphenol in 20 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture of 15 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid, pre-cooled to 0 °C, through the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.
-
The yellow precipitate of 2,4-dinitro-3,5-dimethylphenol is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
-
Step 2: Selective Reduction to this compound
This protocol is based on the selective reduction of dinitrophenols using sodium sulfide.
-
Materials:
-
2,4-Dinitro-3,5-dimethylphenol
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Ammonium Chloride (NH₄Cl)
-
Concentrated Ammonia Solution (28%)
-
Deionized Water
-
Glacial Acetic Acid
-
Activated Charcoal
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of 10 g of sodium sulfide nonahydrate and 2 g of sulfur in 50 mL of deionized water and warm gently to form sodium polysulfide.
-
In a separate three-necked flask, suspend 10 g of 2,4-dinitro-3,5-dimethylphenol in 100 mL of deionized water. Add 10 g of ammonium chloride and 5 mL of concentrated ammonia solution. Heat the mixture to 70-80 °C with stirring.
-
Slowly add the sodium polysulfide solution to the dinitrophenol suspension. The temperature of the reaction mixture should be maintained between 80-90 °C.
-
After the addition is complete, continue heating and stirring for an additional 30 minutes.
-
Filter the hot reaction mixture to remove any unreacted starting material and sulfur.
-
Cool the filtrate in an ice bath and acidify with glacial acetic acid to a pH of 5-6 to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with cold deionized water.
-
For further purification, the crude product can be recrystallized from hot water or an ethanol-water mixture after treatment with activated charcoal.
-
Purification and Characterization
Purification:
-
Recrystallization: The crude product can be dissolved in a minimal amount of hot ethanol, and water can be added dropwise until turbidity persists. Upon cooling, pure crystals of this compound should form.
-
Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane would be a suitable eluent. Due to the basicity of the amino group, it may be beneficial to use an amine-functionalized silica gel or add a small amount of triethylamine to the eluent to prevent streaking.[1][2]
Characterization:
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Value/Observation |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. |
| ¹H NMR | Aromatic protons, two distinct methyl singlets, an amino proton signal, and a hydroxyl proton signal are expected. |
| ¹³C NMR | Aromatic carbons, two methyl carbons, and carbons attached to the amino, hydroxyl, and nitro groups are expected. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), O-H stretching (phenol), N-O stretching (nitro group), and aromatic C-H and C=C stretching are anticipated. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀N₂O₃, MW: 182.18 g/mol ) should be observed. |
Application Notes
This compound possesses a unique combination of functional groups that make it a compound of interest for various research and development applications.
-
Intermediate for Organic Synthesis: The amino and hydroxyl groups are nucleophilic and can be readily modified to synthesize a variety of derivatives. The nitro group can be reduced to a second amino group, opening pathways to diamino compounds. These features make it a versatile building block for the synthesis of:
-
Dyes and Pigments: The aromatic structure and the presence of chromophoric (nitro) and auxochromic (amino, hydroxyl) groups suggest its potential use in the synthesis of azo dyes and other colorants.
-
Pharmaceuticals: Aminophenol and nitrophenol moieties are present in various biologically active molecules.[3][4] This compound could serve as a scaffold for the development of new therapeutic agents.
-
Polymer Chemistry: The difunctional nature of the molecule (after reduction of the nitro group) could allow it to be used as a monomer in the synthesis of specialty polymers.
-
-
Potential Biological Activity:
-
Antimicrobial and Antifungal Agents: Phenolic compounds and their derivatives are known for their antimicrobial properties.[5][6] The specific substitution pattern of this compound may confer interesting antimicrobial or antifungal activity.
-
Antioxidant Properties: Phenols are well-known antioxidants. The electronic effects of the amino and nitro groups on the phenolic hydroxyl group could modulate its antioxidant potential.
-
Enzyme Substrates: Substituted aminophenols can be used as substrates for various hydrolases, where the enzymatic cleavage leads to a colorimetric or fluorometric signal.[7]
-
Experimental Workflows and Signaling Pathways (Graphviz Diagrams)
Caption: Proposed synthesis workflow for this compound.
Caption: Hypothetical signaling pathway modulation by a derivative.
References
- 1. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 2. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. EP0433855B1 - N- and O-substituted aminophenol derivatives, intermediates for their preparation, their use as hydrolase substrates, a corresponding assay and diagnostic agents - Google Patents [patents.google.com]
analytical methods for detecting 2-Amino-3,5-dimethyl-4-nitrophenol
An increasing focus on environmental and health safety has necessitated the development of robust analytical methods for the detection of various organic compounds, including nitrophenolic species. 2-Amino-3,5-dimethyl-4-nitrophenol is a compound of interest due to its structural similarity to other regulated nitrophenols used in industrial processes, such as the manufacturing of dyes and pharmaceuticals. Accurate and sensitive detection methods are crucial for monitoring its presence in various matrices, ensuring regulatory compliance, and understanding its toxicological profile.
This document provides detailed application notes and protocols for the analytical detection of this compound. The methodologies described are based on established analytical techniques for similar compounds and are intended for use by researchers, scientists, and drug development professionals. These protocols will require validation for the specific analyte and matrix of interest.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Coupled with a UV-Vis detector, it offers a reliable method for the analysis of this compound.
Application Note:
This method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical formulations and environmental samples, after appropriate sample preparation. The isocratic elution provides a straightforward and rapid analysis.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid) in a 65:35 (v/v) ratio can be used.[1] The mobile phase composition may require optimization.
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: Based on the UV spectrum of similar compounds, a wavelength between 200 nm and 275 nm should be evaluated.[1][2]
-
Injection Volume: 10 µL.[1]
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.[1]
-
-
Sample Preparation:
-
For solid samples, dissolve a known weight of the sample in the mobile phase.
-
For liquid samples, dilute an appropriate volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data for Structurally Similar Compounds:
| Parameter | Value | Reference Compound | Citation |
| Linearity (r²) | 0.9992–0.9999 | 2-Amino-5-nitrophenol | [1][5] |
| Accuracy (%) | 93.1–110.2 | 2-Amino-5-nitrophenol | [1][5] |
| Precision (%RSD) | 1.1–8.1 | 2-Amino-5-nitrophenol | [1][5] |
| LOD | 93 ppb | 4-Amino-2-nitrophenol | [2] |
Workflow for HPLC Analysis:
References
- 1. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column with Alltesta™ | SIELC Technologies [sielc.com]
- 4. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis of 2-Amino-3,5-dimethyl-4-nitrophenol
An optimized and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of 2-Amino-3,5-dimethyl-4-nitrophenol, a compound of interest in pharmaceutical research and development due to its structural relation to pharmacologically active nitrophenols. This document provides a detailed application note and protocol for the analysis of this specific compound, drawing upon established methodologies for similar analytes.
Application Note
Introduction
This compound is an aromatic nitro compound. The presence of amino, nitro, and hydroxyl functional groups, along with methyl substitutions on the phenyl ring, necessitates a robust analytical method for its separation and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, sensitive, and specific technique for the analysis of nitrophenol derivatives in various matrices. This protocol outlines a reversed-phase HPLC method applicable to the determination of this compound in research and quality control settings.
Principle of the Method
The method employs a reversed-phase C18 column to separate this compound from potential impurities. The mobile phase consists of an acidified aqueous solution and an organic modifier (acetonitrile). The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. Isocratic elution is utilized for a straightforward and reproducible analysis. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a standard of known concentration.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis diode array detector (DAD).
-
Column: A Luna C18(2) 100Å, 150 x 3.00 mm, 3 µm column (Phenomenex) or equivalent.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water (HPLC grade or Milli-Q)
-
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with inserts.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a 65:35 (v/v) mixture of 0.1% TFA in water (Eluent A) and 0.1% TFA in acetonitrile (Eluent B). For example, to prepare 1 L of mobile phase, mix 650 mL of 0.1% TFA in water with 350 mL of 0.1% TFA in acetonitrile. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).
3. HPLC Conditions
The following HPLC conditions are recommended, based on methods for structurally similar compounds like 2-amino-5-nitrophenol.[1][2]
| Parameter | Condition |
| Column | Luna C18(2) 100Å, 150 x 3.00 mm, 3 µm |
| Mobile Phase | 65% (0.1% TFA in Water) : 35% (0.1% TFA in Acetonitrile) |
| Elution Mode | Isocratic |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40 °C |
| Autosampler Temperature | 4 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | UV-Vis at 200 nm (or at the absorbance maximum of the analyte) |
| Run Time | Approximately 7 minutes |
4. Method Validation
Method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters and their typical acceptance criteria are summarized below, based on data from similar nitrophenol analyses.[1][2]
| Validation Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | ≤ 15% (Intra- and Inter-day) |
| Limit of Detection (LOD) | To be determined experimentally (signal-to-noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined experimentally (signal-to-noise ratio of 10:1) |
5. Sample Analysis
Prepare sample solutions by dissolving the material to be analyzed in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table summarizes typical HPLC conditions for related aminonitrophenol compounds, which form the basis for the recommended protocol.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| 2-Amino-5-nitrophenol | Luna 3u C18(2) 100A (150 x 3.00 mm) | DW (0.1% TFA): ACN (0.1% TFA) = 65: 35 | 0.35 | 200 | [1] |
| 2-Amino-4-nitrophenol | C18 LiChrospher (125 mm x 4.0 mm) | Acetonitrile:Water:Acetic Acid = 25:74.5:0.5 | 0.5 - 2.0 | 254 | [3] |
| 4-Amino-3-nitrophenol | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) = 20:80 | 1.0 | PDA | [4] |
| 4-Amino-2-nitrophenol | Primesep 100 (150 mm x 4.6 mm, 5 µm) | MeCN:Water:H₂SO₄ = 50:50:0.1 | 1.0 | 275 | [5] |
Visualizations
Caption: General workflow for HPLC analysis.
References
- 1. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 5. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 2-Amino-3,5-dimethyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the synthesis and key reactions of 2-Amino-3,5-dimethyl-4-nitrophenol, a versatile intermediate in organic synthesis. The protocols are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for laboratory use.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 3,5-dimethylphenol. The first step involves the dinitration of the phenol, followed by a selective reduction of one of the nitro groups.
Step 1: Dinitration of 3,5-dimethylphenol
The hydroxyl and methyl groups of 3,5-dimethylphenol are ortho- and para-directing for electrophilic aromatic substitution. Nitration is expected to occur at the 2, 4, and 6 positions. By controlling the reaction conditions, dinitration can be achieved to yield 2,4-dinitro-3,5-dimethylphenol as a major product.
Reaction Scheme:
Table 1: Reaction Conditions for Dinitration of Substituted Phenols
| Starting Material | Nitrating Agent | Acid Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
| 3,5-Dimethylphenol | Conc. HNO₃ | Conc. H₂SO₄ | 0 - 10 | Acetic Acid | Not specified | (Inferred) |
| Phenol | Cu(NO₃)₂·3H₂O | None | Room Temp | Acetone | 77-84 (ortho/para mixture) | [a reinvestigation of nitration of phenols] |
| 4-Substituted Phenols | NH₄NO₃ | KHSO₄ | Reflux | Dichloromethane | Good to Excellent | [An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4] |
Experimental Protocol: Synthesis of 2,4-Dinitro-3,5-dimethylphenol
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 12.2 g (0.1 mol) of 3,5-dimethylphenol in 50 mL of glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add a nitrating mixture of 12.6 g (0.2 mol) of concentrated nitric acid (68%) and 20 g of concentrated sulfuric acid (98%) from the dropping funnel. Maintain the temperature below 10°C throughout the addition.
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After the addition is complete, stir the mixture at room temperature for 2 hours.
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Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
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The yellow precipitate of 2,4-dinitro-3,5-dimethylphenol is collected by vacuum filtration.
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Wash the solid with cold water until the washings are neutral to litmus paper.
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Recrystallize the crude product from ethanol to obtain pure 2,4-dinitro-3,5-dimethylphenol.
Step 2: Selective Reduction to this compound
The selective reduction of one nitro group in a dinitrophenol can be achieved using various reagents. Sodium sulfide or ammonium sulfide are commonly used for this purpose, often leading to the reduction of the nitro group that is ortho to the hydroxyl group.
Reaction Scheme:
Table 2: Conditions for Selective Reduction of Dinitrophenols
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dinitrophenol | Sodium Sulfide | Aqueous Ammonia | 80-85 | 64-67 | [Selective nitro reduction of poly nitro compounds] |
| 2,4-Dinitrophenol | Hydrazine Hydrate/Raney Nickel | Ethanol/1,2-dichloroethane | Room Temp | Good | [Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate] |
| 2,4-Dinitroaniline | Sodium Sulfide | Aqueous | Alkaline | Good | [Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate] |
Experimental Protocol: Synthesis of this compound
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In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 21.2 g (0.1 mol) of 2,4-dinitro-3,5-dimethylphenol in 200 mL of water.
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Add 30 g of ammonium chloride and 10 mL of concentrated aqueous ammonia.
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Heat the mixture to 70°C with stirring.
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Prepare a solution of 24 g (0.1 mol) of sodium sulfide nonahydrate in 50 mL of water and add it portion-wise to the reaction mixture, maintaining the temperature between 70-80°C.
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After the addition is complete, heat the mixture at 85°C for 30 minutes.
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Filter the hot solution to remove any insoluble material.
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Cool the filtrate in an ice bath and acidify with glacial acetic acid until the pH is approximately 5-6.
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The precipitated this compound is collected by filtration.
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Wash the product with cold water and dry it in a vacuum oven. Recrystallize from aqueous ethanol for higher purity.
Applications of this compound
This compound is a valuable intermediate for the synthesis of various derivatives through reactions involving its amino and phenolic hydroxyl groups.
Acylation of the Amino Group
The amino group can be readily acylated to form amides, which are important precursors in medicinal chemistry and materials science.
Table 3: Conditions for Acylation of Aminophenols
| Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reference |
| 4-Aminophenol | Acetic Anhydride | None | Water | Not specified | [US20230104724A1] |
| 4-Nitrophenol | 4-Substituted Benzoyl Chloride | Pyridine | Dichloromethane | Room Temp | [General procedure for the acylation of 4-nitrophenol. This was done via...] |
| Sterically Hindered Aminophenol | Acid Anhydrides | Not specified | Not specified | Not specified | [XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol] |
Experimental Protocol: N-Acetylation of this compound
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Suspend 1.82 g (0.01 mol) of this compound in 20 mL of water.
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Add 1.2 mL (0.012 mol) of acetic anhydride to the suspension.
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Stir the mixture vigorously at room temperature for 1 hour. The product will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry.
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Recrystallize the N-(2-hydroxy-4,6-dimethyl-5-nitrophenyl)acetamide from ethanol.
Diazotization of the Amino Group and Azo Coupling
The amino group can be converted to a diazonium salt, which can then be used in azo coupling reactions to synthesize azo dyes.
Table 4: Conditions for Diazotization and Azo Coupling of Aminophenols
| Amine | Diazotizing Agent | Coupling Agent | pH | Temperature (°C) | Reference |
| 2-Amino-5-nitrophenol | NaNO₂ / HCl | Naphthol AS-PH | Alkaline | 0-5 | [Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to...] |
| 2-Aminophenol-4-sulfonic acid | NaNO₂ / HCl | Phenyl J acid | Not specified | 0-5 | [I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid] |
| 4-Amino-3-nitrobenzaldehyde | NaNO₂ / HCl | Not specified | Not specified | Not specified | [Diazotization of 4-amino-3-nitrobenzaldehyde.] |
Experimental Protocol: Synthesis of an Azo Dye
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Diazotization: a. Dissolve 1.82 g (0.01 mol) of this compound in 10 mL of 2M hydrochloric acid, warming gently if necessary. b. Cool the solution to 0-5°C in an ice bath. c. Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water, keeping the temperature below 5°C. d. Stir the mixture for 15 minutes to ensure complete diazotization.
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Azo Coupling: a. In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 1M sodium hydroxide solution and cool to 5°C. b. Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring. c. A brightly colored azo dye will precipitate immediately. d. Stir the mixture for 30 minutes in the ice bath. e. Collect the dye by filtration, wash thoroughly with water, and dry.
Visualized Workflows and Pathways
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3,5-dimethyl-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-3,5-dimethyl-4-nitrophenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Oily or dark-colored crude product | Presence of unreacted starting materials or polymeric byproducts. | 1. Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. 2. Perform a preliminary purification using a short silica gel plug, eluting with a solvent of intermediate polarity. |
| Broad melting point range | Presence of isomeric impurities or significant amounts of other byproducts. | 1. Attempt recrystallization from a suitable solvent system. Test a range of solvents from polar (e.g., ethanol, water) to non-polar (e.g., toluene), and mixtures thereof. 2. If recrystallization is ineffective, column chromatography is recommended. |
| Persistent color despite multiple recrystallizations | Colored impurities are co-crystallizing with the product. | 1. Treat the solution with activated charcoal (Norit) during the recrystallization process to adsorb colored impurities.[1] 2. Ensure the activated charcoal is thoroughly filtered out while the solution is hot to prevent product loss. |
Problem 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The solvent is too good a solvent, or the solution is supersaturated. The melting point of the compound may be lower than the boiling point of the solvent. | 1. Add a co-solvent in which the product is less soluble (an anti-solvent) dropwise to the warm solution until turbidity persists. 2. Lower the crystallization temperature. 3. Try a different solvent with a lower boiling point. |
| No crystal formation upon cooling | The solution is not saturated, or nucleation is inhibited. | 1. Concentrate the solution by evaporating some of the solvent. 2. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. 3. Add a seed crystal of the pure compound. |
| Poor recovery of the product after recrystallization | The product is too soluble in the chosen solvent, even at low temperatures. | 1. Choose a solvent in which the product has high solubility at high temperatures but low solubility at low temperatures. 2. Use a minimal amount of hot solvent to dissolve the crude product. 3. Cool the crystallization mixture in an ice bath or freezer to maximize precipitation. |
Problem 3: Challenges with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities | Inappropriate solvent system (mobile phase). | 1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Tailing of the product band on the column | The compound is too polar for the silica gel or is interacting strongly with it. | 1. Add a small amount of a polar modifier, such as triethylamine or acetic acid, to the mobile phase to reduce interactions with the stationary phase. 2. Consider using a different stationary phase, such as alumina. |
| Product is insoluble in the loading solvent | Inappropriate solvent for loading the sample onto the column. | 1. Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane, ethyl acetate) and adsorb it onto a small amount of silica gel. 2. Dry the silica gel and then load the powder onto the top of the column. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: What are the most common impurities in the synthesis of this compound?
Common impurities may include:
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Starting materials: Unreacted 3,5-dimethylphenol or its nitrated precursors.
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Isomeric byproducts: Other positional isomers formed during the nitration step.
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Over-reduction products: If prepared by reduction of a dinitro compound, diamino species may be present.
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Polymeric materials: Dark, tarry substances formed during the reaction.
Q3: Which purification technique is generally most effective for this compound?
For initial purification from a crude reaction mixture, recrystallization is often the most straightforward and scalable method. If recrystallization fails to achieve the desired purity, column chromatography offers a more powerful separation technique. The choice depends on the nature and quantity of the impurities.
Q4: How can I monitor the purity of my compound during the purification process?
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Thin-Layer Chromatography (TLC): A quick and effective way to assess the number of components in a mixture and to track the progress of a column chromatography separation.
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Melting Point Analysis: A sharp melting point range is a good indicator of purity.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include water, ethanol, methanol, isopropanol, toluene, and mixtures thereof.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (if necessary): If the solution is highly colored, add a small amount of activated charcoal (e.g., 1-2% by weight of the crude product) and heat the mixture for a few minutes.[1]
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization in the funnel.[1]
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.[1]
Protocol 2: Flash Column Chromatography
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Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
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Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand using TLC.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Typical Yield | Scalability | Advantages | Disadvantages |
| Recrystallization | 95-99% | 60-90% | High | Simple, cost-effective, good for removing small amounts of impurities. | May not be effective for complex mixtures or isomeric impurities. |
| Column Chromatography | >99% | 40-80% | Low to Moderate | High resolving power, can separate complex mixtures. | More time-consuming, requires larger volumes of solvent, can lead to product loss on the column. |
| Acid-Base Extraction | Variable | Variable | High | Good for separating acidic or basic compounds from neutral impurities. | Only applicable if the compound and impurities have different acid-base properties. |
Visualizations
References
Technical Support Center: Synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and logical synthetic approach starts from 3,5-dimethylphenol. The process involves a two-step nitration followed by a selective reduction. The first nitration yields a mixture of nitrated isomers, from which 3,5-dimethyl-4-nitrophenol is isolated. A subsequent nitration affords 3,5-dimethyl-2,4-dinitrophenol. Finally, selective reduction of the nitro group at the 2-position yields the desired this compound.
Q2: What are the most common impurities I might encounter in the synthesis of this compound?
The most common impurities are typically unreacted starting materials, isomers from the nitration steps, and byproducts from the reduction step. These can include:
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Starting Materials: 3,5-dimethylphenol, 3,5-dimethyl-4-nitrophenol, and 3,5-dimethyl-2,4-dinitrophenol.
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Isomeric Impurities: 3,5-dimethyl-2-nitrophenol and 3,5-dimethyl-2,6-dinitrophenol.
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Reduction Byproducts: 4-Amino-3,5-dimethyl-2-nitrophenol (from reduction of the alternate nitro group) and 2,4-Diamino-3,5-dimethylphenol (from over-reduction).
Q3: How can I purify the final product, this compound?
Purification is typically achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvents for similar compounds include ethanol, aqueous ethanol, or toluene. Column chromatography can also be employed for high-purity requirements, using a silica gel stationary phase and a suitable eluent system such as a hexane/ethyl acetate gradient.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
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Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and for a quick assessment of purity.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of major impurities.
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Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., -NH₂, -NO₂, -OH).
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3,5-dimethyl-4-nitrophenol (first nitration) | - Incomplete reaction.- Formation of multiple isomers.- Over-nitration to dinitro compounds. | - Increase reaction time or temperature cautiously.- Optimize the nitrating agent and reaction conditions to favor para-nitration.- Use a milder nitrating agent or lower the reaction temperature. |
| Low yield of 3,5-dimethyl-2,4-dinitrophenol (second nitration) | - Incomplete reaction.- Steric hindrance slowing the reaction. | - Use a stronger nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).- Increase the reaction temperature and/or reaction time. |
| Low yield of this compound (reduction step) | - Incomplete reduction.- Over-reduction to the diamino compound. | - Increase the amount of reducing agent or the reaction time.- Use a selective reducing agent (e.g., sodium sulfide or sodium hydrosulfide) and carefully control the stoichiometry and temperature. |
| Presence of multiple spots on TLC after purification | - Inefficient purification.- Co-crystallization of impurities. | - Optimize the recrystallization solvent system.- Employ column chromatography for separation of closely related isomers. |
| Final product is dark and oily | - Presence of polymeric byproducts.- Residual solvent. | - Treat the crude product with activated carbon during recrystallization to remove colored impurities.- Ensure the product is thoroughly dried under vacuum. |
Quantitative Data Summary
| Impurity | Source | Typical Analytical Method | Expected % (Hypothetical) |
| 3,5-dimethylphenol | Unreacted starting material | GC-MS, HPLC | < 1% |
| 3,5-dimethyl-2-nitrophenol | Isomer from first nitration | GC-MS, HPLC | 2-10% |
| 3,5-dimethyl-2,6-dinitrophenol | Byproduct of nitration | HPLC, LC-MS | 1-5% |
| 3,5-dimethyl-2,4-dinitrophenol | Unreacted intermediate | HPLC, LC-MS | < 2% |
| 4-Amino-3,5-dimethyl-2-nitrophenol | Byproduct of selective reduction | HPLC, LC-MS | 1-3% |
| 2,4-Diamino-3,5-dimethylphenol | Over-reduction byproduct | HPLC, LC-MS | < 1% |
Experimental Protocols
A plausible, though not explicitly cited, experimental protocol for the synthesis of this compound is detailed below.
Step 1: Synthesis of 3,5-dimethyl-4-nitrophenol
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In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3,5-dimethylphenol in a suitable solvent such as acetic acid.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a nitrating agent (e.g., a mixture of nitric acid and acetic acid) dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Pour the reaction mixture into ice water to precipitate the product.
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Filter the crude product, wash with water, and purify by recrystallization or column chromatography to isolate the 3,5-dimethyl-4-nitrophenol isomer.
Step 2: Synthesis of 3,5-dimethyl-2,4-dinitrophenol
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Dissolve the purified 3,5-dimethyl-4-nitrophenol in concentrated sulfuric acid and cool to 0 °C.
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Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.
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After addition, allow the mixture to warm to room temperature and stir for several hours.
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Carefully pour the reaction mixture onto crushed ice.
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Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry the product.
Step 3: Synthesis of this compound
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Suspend the 3,5-dimethyl-2,4-dinitrophenol in an aqueous solution of ammonium chloride.
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Heat the mixture to approximately 70-80 °C.
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Add a solution of sodium sulfide or sodium hydrosulfide portion-wise, maintaining the temperature. The color of the reaction mixture will change.
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After the addition is complete, stir the mixture at the same temperature for a further period to ensure complete reduction.
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Cool the reaction mixture and acidify with a weak acid (e.g., acetic acid) to precipitate the product.
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Filter the crude this compound, wash with water, and purify by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of impurities to the target product.
References
Technical Support Center: Synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3,5-dimethyl-4-nitrophenol synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves two key steps: nitration of 3,5-dimethylphenol to form 3,5-dimethyl-2,4-dinitrophenol, followed by selective reduction to the desired product.
Issue 1: Low Yield of 3,5-dimethyl-2,4-dinitrophenol in the Nitration Step
| Potential Cause | Troubleshooting Action |
| Incorrect Nitrating Agent Concentration: The concentration of nitric acid and sulfuric acid is critical for efficient nitration. | Ensure the use of fuming nitric acid and concentrated sulfuric acid. The ratio of the mixed acid to the substrate should be carefully controlled. |
| Reaction Temperature Too High: Elevated temperatures can lead to the formation of unwanted side products and decomposition of the desired product. | Maintain a low reaction temperature, ideally between 0-5°C, throughout the addition of the nitrating agent.[1] Use an ice-salt bath for efficient cooling. |
| Inadequate Mixing: Poor mixing can result in localized overheating and uneven nitration. | Employ vigorous mechanical stirring to ensure a homogeneous reaction mixture. |
| Formation of Isomers: Nitration of 3,5-dimethylphenol can potentially yield other nitro-isomers. | While the directing effects of the methyl and hydroxyl groups favor nitration at the 2, 4, and 6 positions, careful control of reaction conditions, particularly temperature, is crucial for selectivity. |
Issue 2: Incomplete or Non-selective Reduction of 3,5-dimethyl-2,4-dinitrophenol
| Potential Cause | Troubleshooting Action |
| Incorrect Reducing Agent: The choice of reducing agent is crucial for the selective reduction of one nitro group. | Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are commonly used for the partial reduction of dinitrophenols.[2] The stoichiometry of the reducing agent must be carefully controlled to favor mono-reduction. |
| Reaction pH Not Optimal: The pH of the reaction medium can significantly influence the reduction process. | For reductions using sodium sulfide, the reaction is typically carried out in an aqueous solution. The pH should be monitored and adjusted as necessary. |
| Reaction Temperature Too High or Too Low: Temperature affects the rate and selectivity of the reduction. | A reaction temperature of around 80-85°C is often optimal for the partial reduction of dinitrophenols with sodium sulfide.[2] Lower temperatures may lead to incomplete reaction, while higher temperatures can result in over-reduction to the diamino compound. |
| Formation of Byproducts: Over-reduction to 2,4-diamino-3,5-dimethylphenol or formation of other side products can occur. | Carefully control the amount of reducing agent and the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction at the optimal point. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action |
| Product Solubility: The desired product may have limited solubility in the reaction mixture, leading to co-precipitation with impurities. | After the reduction, the product is typically precipitated by adjusting the pH of the solution. Acidification with a weak acid like acetic acid can facilitate the precipitation of the aminonitrophenol.[2] |
| Presence of Impurities: The crude product may be contaminated with starting materials, byproducts, or inorganic salts. | Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purification.[1] The purity of the final product should be confirmed by analytical techniques such as HPLC or GC-MS.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic pathway for this compound?
A1: A likely two-step synthesis starts with 3,5-dimethylphenol. The first step is a dinitration using a mixture of nitric acid and sulfuric acid to yield 3,5-dimethyl-2,4-dinitrophenol. The second step involves the selective reduction of one of the nitro groups, likely the one at the 2-position due to steric hindrance from the adjacent methyl groups, using a reducing agent like sodium sulfide to give the final product.
Q2: What are the critical parameters to control during the nitration of 3,5-dimethylphenol?
A2: The most critical parameters are the reaction temperature, which should be kept low (0-5°C) to minimize side reactions, and the concentration and ratio of the nitrating agents (nitric and sulfuric acid).[1]
Q3: How can I selectively reduce only one nitro group in 3,5-dimethyl-2,4-dinitrophenol?
A3: Selective reduction can be achieved by using a mild reducing agent and carefully controlling the reaction conditions. Sodium sulfide is a common reagent for the partial reduction of dinitrophenols.[2] The stoichiometry of the reducing agent and the reaction temperature are key to achieving selectivity.
Q4: What are the expected byproducts in this synthesis?
A4: In the nitration step, isomers of dinitromethylphenol could be formed. During the reduction step, the main byproduct to avoid is the over-reduced 2,4-diamino-3,5-dimethylphenol. Incomplete reduction would leave unreacted 3,5-dimethyl-2,4-dinitrophenol.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A5: Thin Layer Chromatography (TLC) is a useful technique for monitoring the progress of both the nitration and reduction reactions. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Reaction | Reagents | Key Parameters | Potential Issues | Expected Yield (Hypothetical) |
| 1 | Nitration | 3,5-dimethylphenol, HNO₃/H₂SO₄ | Temperature: 0-5°C, Stirring | Formation of isomers, Over-nitration | 70-80% |
| 2 | Reduction | 3,5-dimethyl-2,4-dinitrophenol, Na₂S | Temperature: 80-85°C, Stoichiometry of Na₂S | Over-reduction, Incomplete reaction | 60-70% |
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of 3,5-dimethyl-2,4-dinitrophenol (Nitration)
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In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (e.g., 2 molar equivalents) to 0°C in an ice-salt bath.
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Slowly add fuming nitric acid (e.g., 2.2 molar equivalents) to the sulfuric acid while maintaining the temperature below 5°C.
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Dissolve 3,5-dimethylphenol (1 molar equivalent) in a minimal amount of a suitable solvent (e.g., glacial acetic acid).
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Add the solution of 3,5-dimethylphenol dropwise to the cold nitrating mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.
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After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3,5-dimethyl-2,4-dinitrophenol.
Protocol 2: Synthesis of this compound (Reduction)
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In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 3,5-dimethyl-2,4-dinitrophenol (1 molar equivalent) in an aqueous solution of sodium sulfide (e.g., 1.1 molar equivalents).
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Heat the reaction mixture to 80-85°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully acidify the reaction mixture with a weak acid, such as acetic acid, to a pH of approximately 5-6 to precipitate the product.
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Collect the precipitated solid by filtration, wash with cold water, and dry.
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Purify the crude product by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for improving yield.
References
Technical Support Center: Degradation of 2-Amino-3,5-dimethyl-4-nitrophenol
Welcome to the technical support center for the study of 2-Amino-3,5-dimethyl-4-nitrophenol degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors. As direct research on the degradation of this compound is limited, this guide extrapolates from established pathways of analogous compounds, such as 3-methyl-4-nitrophenol, dimethylphenols, and aminophenols, to provide informed guidance.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial enzymatic steps in the microbial degradation of this compound?
Based on studies of similar compounds, the initial enzymatic attack on this compound is likely to be initiated by one of the following enzyme types:
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Monooxygenases: These enzymes can hydroxylate the aromatic ring, often leading to the removal of the nitro group as nitrite. In the case of 3-methyl-4-nitrophenol, a monooxygenase catalyzes the conversion to methyl-1,4-benzoquinone.[1][2] A similar initial oxidation is a plausible first step for this compound.
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Nitroreductases: These enzymes catalyze the reduction of the nitro group to a hydroxylamino or amino group. This is a common strategy in the anaerobic degradation of nitrophenols.
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Deaminases: The amino group could be removed through hydrolytic deamination, which has been observed in the degradation of chloroaminophenols.[3][4]
Q2: What are the potential degradation pathways for this compound?
Two plausible aerobic degradation pathways can be proposed based on the degradation of analogous compounds:
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Pathway 1: Initial Monooxygenase Attack: This pathway is initiated by a monooxygenase that hydroxylates the ring, leading to the elimination of the nitro group and the formation of a dimethyl-amino-benzoquinone intermediate. This is analogous to the degradation of 3-methyl-4-nitrophenol which proceeds via a methyl-1,4-benzoquinone intermediate.[1][2] Subsequent steps would involve reduction of the quinone to a hydroquinone, followed by ring cleavage.
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Pathway 2: Initial Deamination: This pathway would begin with the removal of the amino group to form 3,5-dimethyl-4-nitrophenol. The degradation would then likely proceed similarly to that of 3-methyl-4-nitrophenol, involving a monooxygenase to remove the nitro group, forming a dimethyl-benzoquinone, which is then further metabolized.
Anaerobic degradation would likely proceed through an initial reduction of the nitro group.
Q3: What are the expected intermediate and final products of this compound degradation?
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Intermediates: Depending on the pathway, expected intermediates could include dimethyl-amino-benzoquinone, dimethyl-aminophenol, dimethyl-hydroquinone, and various ring-cleavage products such as muconic semialdehydes.[5][6] The degradation of 3,4-dimethylphenol has been shown to transiently accumulate 4-hydroxy-2-methylbenzaldehyde, suggesting that partially oxidized intermediates are possible.[7][8]
-
Final Products: Under aerobic conditions, complete mineralization should lead to the formation of carbon dioxide, water, and ammonium/nitrate.
Q4: What analytical techniques are suitable for studying the degradation of this compound and its metabolites?
A combination of chromatographic and spectroscopic techniques is recommended:[9][10]
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High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its polar metabolites. A UV-Vis or diode-array detector is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates. Derivatization may be necessary to increase the volatility of some metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and confirming the structure of non-volatile intermediates.
-
Thin Layer Chromatography (TLC): A simple and rapid method for preliminary screening of degradation and separation of intermediates.[9]
Troubleshooting Guides
Experimental Setup & Microbial Culture Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation of this compound observed. | 1. The microbial culture lacks the necessary enzymes. 2. The compound is toxic to the microorganisms at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Lack of essential co-substrates or nutrients. | 1. Use a microbial consortium from a contaminated site or an adapted laboratory culture. Consider bioaugmentation with known nitrophenol degraders. 2. Perform a toxicity assay by testing a range of concentrations. Start with a low concentration and gradually increase it. 3. Optimize culture conditions. Most bacterial degradation of aromatic compounds occurs at neutral pH and mesophilic temperatures (25-37°C). Ensure adequate aeration for aerobic degradation.[11] 4. Supplement the medium with a readily available carbon source (e.g., glucose, succinate) to support initial growth and co-metabolism. Ensure the mineral medium contains all essential nutrients. |
| Slow or incomplete degradation. | 1. Suboptimal environmental conditions. 2. Accumulation of inhibitory intermediates. 3. Low bioavailability of the substrate. | 1. Fine-tune pH, temperature, and agitation speed. 2. Analyze for the accumulation of intermediates using HPLC or GC-MS. If an inhibitory intermediate is identified, consider using a mixed microbial culture that can degrade it. 3. Ensure the compound is fully dissolved in the medium. The use of a surfactant may be considered, but its biodegradability and potential toxicity should be evaluated first. |
| Inconsistent results between replicate experiments. | 1. Inoculum variability. 2. Inhomogeneous substrate distribution. 3. Fluctuations in experimental conditions. | 1. Standardize the inoculum preparation, ensuring the same cell density and growth phase are used for each experiment. 2. Ensure the substrate is completely dissolved and evenly distributed in the medium before inoculation. 3. Precisely control and monitor temperature, pH, and agitation. |
Analytical & Data Interpretation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing, fronting) in HPLC analysis. | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH for the analytes. 3. Sample overload. 4. Mismatch between sample solvent and mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[12][13] 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Reduce the injection volume or dilute the sample.[13] 4. Dissolve the sample in the mobile phase or a weaker solvent. |
| Baseline noise or drift in HPLC chromatogram. | 1. Contaminated or improperly prepared mobile phase. 2. Air bubbles in the system. 3. Detector lamp aging. 4. Leaks in the system. | 1. Use high-purity solvents and freshly prepare the mobile phase. Filter and degas the mobile phase before use.[13] 2. Purge the pump and detector to remove air bubbles.[14] 3. Replace the detector lamp if its energy is low. 4. Check all fittings for leaks.[14] |
| Difficulty in identifying unknown metabolites. | 1. Low concentration of intermediates. 2. Lack of authentic standards. | 1. Concentrate the sample extract. Use a more sensitive detector (e.g., mass spectrometer). 2. Use LC-MS/MS or GC-MS to obtain fragmentation patterns and propose structures based on the parent compound and known degradation pathways of similar molecules. High-resolution mass spectrometry can provide accurate mass for elemental composition determination.[10] |
Quantitative Data Summary
Since no quantitative data for the degradation of this compound is available, the following table summarizes data for the degradation of a structurally related compound, 3-methyl-4-nitrophenol, by Burkholderia sp. strain SJ98.[1] This data can serve as a preliminary reference for experimental design.
| Parameter | Value | Conditions |
| Enzyme | PNP 4-monooxygenase (PnpA) | Purified enzyme from Burkholderia sp. strain SJ98 |
| Substrate | 3-Methyl-4-nitrophenol (3M4NP) | - |
| Apparent Km | 20.3 ± 2.54 µM | - |
| Product | Methyl-1,4-benzoquinone (MBQ) | - |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
This protocol outlines a general procedure for assessing the aerobic biodegradation of this compound by a microbial culture.
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Medium Preparation: Prepare a minimal salts medium (MSM) containing essential minerals and trace elements. The pH should be adjusted to 7.0-7.5.
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Substrate Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a high concentration. Add the stock solution to the MSM to achieve the desired final concentration (e.g., 10-100 mg/L). Ensure the final solvent concentration is not inhibitory to the microorganisms (typically <0.1%).
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Inoculation: Inoculate the medium with a pre-cultured microbial strain or consortium to a final optical density (OD600) of 0.05-0.1.
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Incubation: Incubate the cultures in an orbital shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150-200 rpm) to ensure sufficient aeration.
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Sampling: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
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Sample Preparation: Centrifuge the samples to remove bacterial cells. The supernatant can be directly analyzed or extracted for metabolite analysis.
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Analysis: Analyze the concentration of the parent compound and any metabolites in the supernatant using HPLC. Monitor bacterial growth by measuring the OD600.
Protocol 2: Metabolite Identification using HPLC-MS
This protocol provides a general workflow for the identification of degradation intermediates.
-
Sample Collection: Collect samples from the biodegradation assay at time points where intermediate accumulation is expected (e.g., during the mid-log phase of degradation).
-
Sample Preparation: Centrifuge the samples and filter the supernatant through a 0.22 µm filter. The sample may need to be concentrated using solid-phase extraction (SPE) if metabolite concentrations are low.
-
HPLC Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) for separating aromatic compounds. Use a gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).
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Mass Spectrometry Analysis: The eluent from the HPLC is directed to a mass spectrometer (e.g., Q-TOF, Orbitrap) for analysis. Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of metabolites.
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Data Analysis: Process the mass spectrometry data to identify potential metabolites based on their mass-to-charge ratio (m/z). Compare the fragmentation patterns of the potential metabolites with that of the parent compound and with databases of known metabolites of similar compounds to propose structures.
Visualizations
Proposed Aerobic Degradation Pathway 1 (Initial Monooxygenase Attack)
Caption: Proposed aerobic degradation pathway of this compound initiated by a monooxygenase.
Proposed Aerobic Degradation Pathway 2 (Initial Deamination)
Caption: Proposed aerobic degradation pathway of this compound initiated by deamination.
General Experimental Workflow for Biodegradation Study
Caption: General workflow for studying the microbial degradation of this compound.
References
- 1. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 3. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of extradiol aromatic ring-cleaving dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous biodegradation of a phenol and 3,4-dimethylphenol mixture under denitrifying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation, detection and identification of phase I and phase II metabolites and their corresponding polycyclic aromatic compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the dinitration of 3,5-dimethylphenol to yield 2,4-Dinitro-3,5-dimethylphenol. The second step is the selective reduction of the nitro group at the 2-position to an amino group, yielding the final product. Careful control of reaction parameters, particularly temperature, is crucial for maximizing yield and purity.
effect of pH on 2-Amino-3,5-dimethyl-4-nitrophenol reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dimethyl-4-nitrophenol. The content addresses common issues related to the effect of pH on the compound's reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of this compound?
A1: The solubility of this compound is significantly influenced by pH due to its amphoteric nature, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group.
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In acidic solutions (low pH): The amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺), increasing the molecule's polarity and enhancing its solubility in aqueous media.
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In alkaline solutions (high pH): The phenolic hydroxyl group (-OH) will be deprotonated to form a phenolate salt (-O⁻), which also increases its aqueous solubility.
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Near the isoelectric point: The compound will exist predominantly as a neutral molecule, where its solubility in aqueous solutions will be at its minimum.
Q2: What is the pKa of this compound, and why is it important?
Q3: How does the structure of this compound influence its pH-dependent reactivity?
A3: The two methyl groups positioned ortho to the nitro group create significant steric hindrance. This forces the nitro group to rotate out of the plane of the benzene ring, which in turn inhibits its electron-withdrawing resonance effect (-R effect).[1][2] However, the electron-withdrawing inductive effect (-I effect) of the nitro group remains. This structural feature makes 3,5-dimethyl-4-nitrophenol less acidic than 4-nitrophenol but more acidic than phenol.[2] The reactivity of the amino group will also be influenced by the electronic environment created by the nitro and methyl groups.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields at Different pH Values
Problem: You are performing a reaction with this compound and observe significant variations in product yield when the reaction is buffered at different pH levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| pH-dependent reactivity of the starting material: The ionization state of the amino and/or hydroxyl group is affecting its nucleophilicity or electrophilicity. | Systematically buffer your reaction at various pH points around the pKa values of the functional groups to determine the optimal pH for your desired transformation. |
| pH-dependent stability of the product: Your product may be unstable or prone to side reactions at certain pH values. | Once the product is isolated, test its stability in different pH buffers to identify conditions that may be causing degradation. |
| Buffer interference: The buffer components may be participating in the reaction. | Run control reactions with different buffer systems at the same pH to rule out buffer-specific effects. |
Issue 2: Unexpected Color Changes in Solution with pH Adjustment
Problem: You observe a significant color change in your solution of this compound upon changing the pH.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of the phenolate ion: Deprotonation of the phenolic hydroxyl group at higher pH values leads to the formation of a colored phenolate ion due to the extension of the conjugated system. This is a characteristic property of nitrophenols. | This is an intrinsic property of the molecule. You can use UV-Vis spectroscopy to monitor the spectral shift as a function of pH. This can also be used to experimentally determine the pKa of the phenolic group. |
| Oxidation of the compound: Aminophenols can be susceptible to oxidation, which can be pH-dependent and lead to colored byproducts. | Perform your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. You can also add antioxidants if compatible with your reaction. |
Data Presentation
Table 1: pKa Values of 3,5-Dimethyl-4-nitrophenol and Related Compounds
| Compound | pKa | Reference |
| 3,5-Dimethyl-4-nitrophenol | 8.25 | [1][2] |
| 4-Nitrophenol | 7.15 | |
| Phenol | 10.0 | [1][2] |
Experimental Protocols
Protocol: Spectrophotometric Determination of the Phenolic pKa of this compound
This protocol outlines a general method for determining the pKa of the phenolic hydroxyl group based on the change in UV-Visible absorbance with pH.
Materials:
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This compound
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A series of buffer solutions with known pH values (e.g., phosphate, borate, or citrate buffers) ranging from pH 6 to 10.
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UV-Vis spectrophotometer
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Quartz cuvettes
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Volumetric flasks and pipettes
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pH meter
Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
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Prepare a series of buffered solutions: For each pH to be tested, pipette a small, precise volume of the stock solution into a volumetric flask and dilute with the corresponding buffer to the final volume. The final concentration of the compound should be identical in all solutions.
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Measure the absorbance spectra: For each buffered solution, record the UV-Visible absorbance spectrum over a relevant wavelength range (e.g., 250-500 nm). Use the corresponding buffer as the blank.
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Data Analysis:
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Identify the wavelength of maximum absorbance for both the protonated (acidic form) and deprotonated (basic form) species.
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Plot the absorbance at the wavelength corresponding to the maximum absorbance of the basic form as a function of pH.
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The pKa is the pH at which the absorbance is halfway between the minimum and maximum values of the resulting sigmoidal curve.
-
Mandatory Visualizations
Caption: Workflow for the spectrophotometric determination of pKa.
Caption: Logical relationship between pH and the reactivity of this compound.
References
Technical Support Center: Synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound typically involves the selective reduction of the nitro group of a precursor molecule, 3,5-dimethyl-2,4-dinitrophenol. The key is to selectively reduce one nitro group while leaving the other and the phenol group intact.
Q2: What are the most common types of catalysts used for the reduction of aromatic nitro compounds?
The most common catalysts for the reduction of aromatic nitro groups are noble metals such as Palladium (Pd), Platinum (Pt), and Nickel (Ni). These are often supported on carbon (e.g., Pd/C) to increase their surface area and activity. Other metals like iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid are also effective.[1][2]
Q3: What are the common reducing agents used in this type of synthesis?
Common reducing agents include hydrogen gas (H₂), hydrazine hydrate (N₂H₄·H₂O), and sodium borohydride (NaBH₄).[3][4] The choice of reducing agent can influence the selectivity and outcome of the reaction.
Q4: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in the solubility of the reactants and the activity of the catalyst. Protic solvents like ethanol or acetic acid can often enhance the rate of hydrogenation.[5] For substrates with low polarity, a less polar solvent like THF may be necessary, potentially with a protic co-solvent.[5]
Q5: Can side reactions occur during the synthesis?
Yes, side reactions can occur. For instance, using strong reducing agents like Lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds can lead to the formation of azo products instead of the desired amine.[2][6] Over-reduction can also be a concern, potentially affecting other functional groups on the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh or has been stored properly. Consider using a different type of catalyst (e.g., Raney Nickel instead of Pd/C if halogen substituents are present).[6] |
| Catalyst poisoning | If the starting material contains sulfur-containing functional groups (e.g., thiols), it can poison noble metal catalysts. In such cases, consider using a Bechamp reduction (Fe/HCl) or other metal/acid combinations. | |
| Poor solubility of starting material | The substrate needs to be soluble in the reaction solvent for the catalyst to be effective. Try a different solvent system, such as THF with a protic co-solvent like ethanol or acetic acid for hydrophobic compounds.[5] | |
| Incomplete Reaction | Insufficient reducing agent or catalyst | Increase the amount of reducing agent or the catalyst loading. |
| Low hydrogen pressure (for hydrogenation) | For catalytic hydrogenation using H₂ gas, the reaction may require higher than atmospheric pressure.[5] | |
| Reaction time is too short | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. | |
| Formation of Side Products | Non-selective reduction | The choice of catalyst and reducing agent is critical for selectivity. For molecules with multiple reducible functional groups, a milder reducing agent or a more selective catalyst may be required. For instance, sodium sulfide (Na₂S) can sometimes selectively reduce one nitro group in the presence of others.[6] |
| Over-reduction | Reduce the reaction time, temperature, or the amount of reducing agent. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase | If the product is an amine salt (e.g., hydrochloride), it will be water-soluble. Neutralize the reaction mixture with a base to precipitate the free amine, which can then be extracted with an organic solvent. |
| Catalyst is difficult to remove | Supported catalysts like Pd/C can be removed by filtration. If the catalyst particles are very fine, using a filter aid like celite can be helpful. |
Catalyst Performance for Nitrophenol Reduction
The following table summarizes the performance of various catalysts in the reduction of 4-nitrophenol, which can serve as a reference for selecting a catalyst for the synthesis of this compound.
| Catalyst | Reducing Agent | Conversion Yield | Reaction Time | Reference |
| Mixed-phase 1T'/2H-MoTe₂ | NaBH₄ | > 80% | 15 minutes | [7] |
| Co-BDC MOF | NaBH₄ | ~99.25% | 2 minutes | [8] |
| Pt Nanoparticles on Co-Al LDH | NaBH₄ | High | - | [9] |
| Copper(II) Complex 3 | NaBH₄ | 97.5% | 60 minutes | [10] |
| Gold (Au) and Silver (Ag) Nanoparticles | NaBH₄ | Excellent catalytic activity | - | [11] |
| Palladium on Graphene (Pd/G) | NaBH₄ | High activity and stability | - | [12] |
| Raney Nickel | Hydrazine Hydrate | - | - | [4] |
| Ni-based Catalytic Membranes | NaBH₄ | Complete conversion | 90 minutes | [13] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation using Pd/C and H₂
This is a generalized protocol that may need to be optimized for the specific synthesis of this compound.
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Reaction Setup: In a suitable reaction vessel (e.g., a Parr shaker bottle), dissolve the starting material (3,5-dimethyl-2,4-dinitrophenol) in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).
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Catalyst Addition: Carefully add the palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 5-10% by weight of the substrate.
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Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas to remove any air. Then, introduce hydrogen gas to the desired pressure.
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or HPLC.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. reddit.com [reddit.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. High-performance catalytic reduction of 4-nitrophenol to 4-aminophenol using M-BDC (M = Ag, Co, Cr, Mn, and Zr) metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Amino-3,5-dimethyl-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dimethyl-4-nitrophenol. The information is structured to address specific issues that may be encountered during experimentation.
Disclaimer: this compound is a highly specific chemical with limited published data. The guidance provided below is based on established principles of organic chemistry and data from structurally analogous compounds, such as 2-amino-4-nitrophenol and other substituted aminophenols.
Troubleshooting Guides
This section addresses common problems observed during reactions involving this compound in a question-and-answer format.
Question 1: My reaction mixture is turning dark brown or black, and a precipitate is forming. What is the likely cause and how can I prevent it?
Answer: This is a common issue when working with aminophenols and is most likely due to the oxidation of the this compound starting material or product. The aminophenol moiety is susceptible to oxidation by atmospheric oxygen, which can be catalyzed by trace metals or light. This process often forms highly colored quinone-imine species, which can then polymerize into insoluble materials.[1][2][3]
Troubleshooting Steps:
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Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
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Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
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Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or butylated hydroxytoluene (BHT) can prevent oxidation.
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Chelating Agents: If trace metal catalysis is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
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Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil.
Question 2: I am trying to perform a reaction on the amino or hydroxyl group, but I am seeing byproducts related to the reduction of the nitro group. How can I avoid this?
Answer: The nitro group is susceptible to reduction to an amino group under various conditions, especially in the presence of reducing agents or certain metal catalysts (e.g., Palladium, Platinum, Iron).[4] If your reaction conditions are even mildly reducing, this side reaction can compete with your desired transformation.
Troubleshooting Steps:
-
Chemoselective Reagents: Choose reagents that are selective for the functional group you intend to modify and are known to not reduce nitro groups. For example, when acylating the amine, use an acid chloride or anhydride under basic conditions rather than a method that might involve a reducing agent.
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Avoid Catalytic Hydrogenation: If possible, avoid catalytic hydrogenation (e.g., H₂, Pd/C) unless the nitro group is the intended target of reduction.
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Protecting Groups: If harsh conditions are unavoidable, consider protecting the nitro group, although this adds extra steps to the synthesis. More commonly, the amino group is protected (e.g., as an acetyl or Boc derivative) to prevent its interference and side reactions.
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Control of Stoichiometry: If using a mild reducing agent for another purpose, ensure the stoichiometry is carefully controlled to avoid excess reagent that could then reduce the nitro group.
Question 3: My electrophilic aromatic substitution reaction is giving me a mixture of isomers or a low yield of the desired product. What's going wrong?
Answer: The aromatic ring of this compound has several substituents that influence its reactivity. The powerful activating, ortho-para directing amino and hydroxyl groups are in competition with the deactivating, meta-directing nitro group.[5] The methyl groups also have a weak activating, ortho-para directing effect. This complex interplay can lead to a lack of regioselectivity.
Troubleshooting Steps:
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Reaction Conditions: The outcome of electrophilic aromatic substitution can be highly dependent on temperature and the catalyst used.
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Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product.
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The choice of Lewis acid catalyst in reactions like Friedel-Crafts or halogenation can significantly influence the isomer distribution.[6]
-
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Steric Hindrance: The existing methyl groups may sterically hinder substitution at certain positions. Analyze the steric environment around the ring to predict the most likely site of reaction.
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Protecting the Amino Group: The amino group is a very strong activating group. Protecting it as an amide (e.g., acetamide) can moderate its activating effect and improve the selectivity of the substitution. The amide is still an ortho-para director but is less activating than the free amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability and storage concerns for this compound?
Based on its analogue, 2-amino-4-nitrophenol, this compound is expected to be sensitive to heat, light, and air.[7][8] It is thermally unstable and may undergo exothermic decomposition at elevated temperatures.[9] For long-term storage, it should be kept in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon), and stored in a cool, dark, and dry place.
Q2: Which chemicals and materials are incompatible with this compound?
The compound is likely incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7][8] Contact with iron should also be avoided as it can catalyze degradation or side reactions.[7]
Q3: What is the best method to purify this compound if it contains impurities from side reactions?
The purification method depends on the nature of the impurities.
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Column Chromatography: This is a versatile method for separating the desired product from both more polar and less polar impurities. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is a good starting point.
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Recrystallization: If the primary impurity is an isomer or a byproduct with different solubility, recrystallization from an appropriate solvent system can be highly effective for obtaining high-purity material.
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Acid-Base Extraction: Due to the presence of both a basic amino group and an acidic phenolic group, acid-base extraction can be used to separate it from neutral impurities. However, be aware that the compound may have limited stability in strong acids or bases.[10]
Data Presentation
The following table summarizes kinetic data for the reduction of a related compound, 4-nitrophenol, to 4-aminophenol using different catalysts. This illustrates the type of quantitative data researchers might generate when studying reactions of these compounds.
| Catalyst | Reducing Agent | Temperature (°C) | Apparent Rate Constant (k_app) (s⁻¹) | Reference |
| Gold Nanoparticles | NaBH₄ | 25 | Varies with catalyst loading | [11] |
| Silver Nanoparticles | NaBH₄ | 25 | Varies with catalyst loading | [12] |
| Platinum Nanoparticles | NaBH₄ | 25 | Varies with catalyst loading | [12] |
Note: This data is for the related compound 4-nitrophenol and is provided for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation During a Reaction
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and dropping funnel) and connect it to a nitrogen/argon manifold via a bubbler.
-
Degassing Solvent: Degas the reaction solvent by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Addition: Add the this compound and other solid reagents to the flask under a positive pressure of the inert gas.
-
Solvent Transfer: Transfer the degassed solvent to the reaction flask via a cannula or syringe.
-
Reaction Execution: Maintain a gentle, positive pressure of the inert gas throughout the reaction. If samples are taken for analysis (e.g., TLC, HPLC), use a syringe through a septum to minimize air exposure.
-
Workup: When the reaction is complete, cool it to room temperature before opening it to the atmosphere. If possible, conduct the initial stages of the workup (e.g., quenching) under the inert atmosphere.
Protocol 2: Selective Acylation of the Amino Group
This protocol describes a general method for selectively acylating the amino group, which can also serve as a protection strategy to moderate its directing effect in subsequent reactions.
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under a nitrogen atmosphere.
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add 1.05 equivalents of the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and pathways.
References
- 1. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Amino-4-nitrophenol | 99-57-0 [chemicalbook.com]
- 8. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 2-Amino-4-nitrophenol – Wikipedia [de.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
comparing synthesis methods of 2-Amino-3,5-dimethyl-4-nitrophenol
The synthesis of 2-amino-4-nitrophenol is predominantly achieved through the selective reduction of 2,4-dinitrophenol. This process requires a careful choice of reducing agents and conditions to favor the reduction of the nitro group at the 2-position over the one at the 4-position. This guide explores and compares three primary methods: reduction by sodium sulfide, catalytic reduction with hydrazine hydrate, and a pH-controlled hydrosulfide reduction.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of 2-amino-4-nitrophenol, providing a clear comparison of their performance.
| Parameter | Method 1: Sodium Sulfide Reduction | Method 2: Hydrazine Hydrate with FeCl₃/C Catalyst | Method 3: pH-Controlled Hydrosulfide Reduction |
| Starting Material | 2,4-Dinitrophenol | 2,4-Dinitrophenol | 2,4-Dinitrophenol |
| Key Reagents | Sodium sulfide, Ammonium chloride, Ammonia | Hydrazine hydrate, Ferric chloride hexahydrate, Activated carbon | Sodium hydrosulfide, Hydrochloric acid |
| Solvent | Water | Water | Water |
| Reaction Temperature | 80-85°C[1] | 70-80°C[2] | 50-80°C[3] |
| Reaction Time | Not explicitly stated, but involves sequential addition and heating[1] | 5-9 hours[4] | Not explicitly stated, but involves controlled addition[3] |
| Reported Yield | 64-67%[1] | 78.0%[4] | 85-96%[3] |
| Reported Purity | Melting point: 140-142°C (142-143°C after recrystallization)[1] | 90% (by HPLC)[4] | Melting point: 144°C[3] |
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes cited in this guide.
Method 1: Selective Reduction with Sodium Sulfide [1]
This procedure is a classic example of the Zinin reduction, which utilizes sodium sulfide to selectively reduce one nitro group in a dinitro aromatic compound.
-
Apparatus Setup: A 5-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Initial Mixture: 300 g (1.63 moles) of technical grade 2,4-dinitrophenol and 2.5 liters of water are added to the flask.
-
Addition of Reagents: With stirring, 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia are added. The mixture is then heated to 85°C.
-
Reduction Step: The heating is discontinued, and the mixture is allowed to cool. At 70°C, 700 g (5.4 moles) of 60% fused sodium sulfide is added in portions of approximately 100 g at 5-minute intervals. The temperature is maintained between 80-85°C.
-
Reaction Completion and Filtration: After the final addition of sodium sulfide, the mixture is heated at 85°C for an additional 15 minutes and then filtered while hot.
-
Isolation and Purification: The filtrate is cooled, and the precipitated product is collected by filtration. The crude product is then dissolved in boiling water, treated with activated carbon (Norit), and acidified with glacial acetic acid. The hot solution is filtered and cooled to 20°C to crystallize the 2-amino-4-nitrophenol. The resulting brown crystals are collected and dried.
Method 2: Catalytic Reduction with Hydrazine Hydrate [2][4]
This method employs hydrazine hydrate as the reducing agent in the presence of a ferric chloride and activated carbon catalyst system.
-
Catalyst Preparation: In a 250 ml four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, 9.2 g (0.05 mol) of 2,4-dinitrophenol and 60 mL of water are added. 0.014 g of FeCl₃·6H₂O and 0.5 g of activated carbon are then added with stirring.
-
Reaction Initiation: The mixture is heated to 85°C and stirred for 10 minutes to allow for catalyst adsorption onto the activated carbon.
-
Addition of Hydrazine Hydrate: 5.3 g of 85% hydrazine hydrate is added dropwise over a period of 1 to 2 hours while maintaining the temperature.
-
Reaction and Monitoring: The reaction mixture is stirred under reflux for 5 to 9 hours. The progress of the reaction is monitored by HPLC until the content of 2,4-dinitrophenol is below 0.5%.
-
Work-up and Isolation: The reaction mixture is filtered while hot (70-80°C). The filtrate is collected and cooled to 20°C. The pH of the solution is adjusted to 4.5-4.8.
-
Crystallization and Drying: The solution is further cooled to 5-15°C to induce crystallization. The solid product is collected by filtration, washed, and dried in an oven at 50°C to yield an orange/yellow solid.
Method 3: pH-Controlled Hydrosulfide Reduction [3]
This patented process emphasizes the control of pH during the reduction with a hydrosulfide to achieve high yield and purity.
-
Reaction Setup: The reduction of 2,4-dinitrophenol is carried out with a hydrosulfide in an aqueous alkaline solution.
-
pH Control: Throughout the reduction process, the pH of the reaction mixture is maintained between 7 and 9.5. This is a critical parameter for achieving high selectivity and yield.
-
Temperature: The reaction is conducted at a temperature ranging from 20°C to 100°C, with a preferred range of 50°C to 80°C.
-
Isolation: After the reduction is complete, the sulfur byproduct is filtered off. The pH of the filtrate containing the sodium 2-amino-4-nitrophenolate is adjusted to 3.8 with 30% hydrochloric acid.
-
Crystallization and Collection: The resulting suspension of 2-amino-4-nitrophenol is cooled to 0-5°C, and the product is isolated by filtration.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-amino-4-nitrophenol.
Caption: Generalized workflow for the synthesis of 2-amino-4-nitrophenol.
References
A Comparative Analysis of 2-Amino-3,5-dimethyl-4-nitrophenol and Other Nitrophenol Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally related compounds is paramount for innovation. This guide provides a comparative overview of 2-Amino-3,5-dimethyl-4-nitrophenol and other nitrophenol derivatives, focusing on their physicochemical properties and biological activities. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes available information on related compounds to provide a foundational understanding.
Physicochemical Properties: The Impact of Substitution
The introduction of methyl and amino groups to the basic nitrophenol scaffold significantly influences its chemical characteristics. The table below summarizes the available physicochemical data for this compound and a selection of relevant nitrophenol derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C₈H₁₀N₂O₃ | 182.18 | Data not available | Data not available |
| 2-Amino-4-nitrophenol [1] | C₆H₆N₂O₃ | 154.12 | 142-143 | Data not available |
| 2-Amino-3-nitrophenol [2] | C₆H₆N₂O₃ | 154.12 | 212-213 | Data not available |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | 7.15 |
| 3,5-Dimethyl-4-nitrophenol | C₈H₉NO₃ | 167.16 | Data not available | 8.25 |
The substitution pattern on the phenol ring plays a critical role in the acidity of these compounds. For instance, the methyl groups in 3,5-dimethyl-4-nitrophenol introduce steric hindrance, which forces the nitro group to rotate out of the plane of the benzene ring. This misalignment reduces the electron-withdrawing resonance effect of the nitro group, resulting in a higher pKa (8.25) compared to 4-nitrophenol (7.15), indicating decreased acidity. It is plausible that a similar effect would be observed in this compound.
Synthesis of Nitrophenol Derivatives
The synthesis of aminonitrophenols often involves the selective reduction of a dinitrophenol precursor. A common method for the preparation of 2-Amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol.
Example Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol[3]
This procedure involves the selective reduction of one nitro group of 2,4-dinitrophenol using sodium sulfide.
Materials:
-
2,4-Dinitrophenol
-
Sodium sulfide flakes
-
Ammonium chloride
-
Concentrated ammonium hydroxide
-
Water
-
Glacial acetic acid
-
Activated carbon (Norit)
Procedure:
-
A suspension of 2,4-dinitrophenol in water is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and thermometer.
-
Ammonium chloride and concentrated ammonium hydroxide are added, and the mixture is heated to 85°C.
-
After cooling to 70°C, sodium sulfide is added portion-wise, maintaining the temperature between 80-85°C.
-
The reaction mixture is heated at 85°C for an additional 15 minutes and then filtered while hot.
-
The filtrate is cooled to allow for crystallization.
-
The crude product is collected by filtration and recrystallized from hot water after acidification with glacial acetic acid and treatment with activated carbon.
-
The final product, 2-Amino-4-nitrophenol, is collected by filtration and dried.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for 2-Amino-4-nitrophenol.
Biological Activity of Nitrophenol Derivatives
Nitrophenol derivatives exhibit a wide range of biological activities, with the nitro group often acting as a key pharmacophore or toxicophore. The biological effects are diverse, ranging from fungicidal and antibacterial properties to potential carcinogenicity.
General Mechanism of Action
The biological activity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group within cells. This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular macromolecules like DNA and proteins, leading to cytotoxic or mutagenic effects.
Signaling Pathway of Nitroaromatic Compound Bioactivation:
References
Comparative Guide to Analytical Method Validation for 2-Amino-3,5-dimethyl-4-nitrophenol and Related Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical method validation for aminonitrophenol compounds, with a specific focus on High-Performance Liquid Chromatography (HPLC). Due to the limited availability of published, detailed validation data for 2-Amino-3,5-dimethyl-4-nitrophenol, this document leverages comprehensive data from structurally related isomers, such as 2-amino-5-nitrophenol and 4-amino-3-nitrophenol, to present a representative guide. The principles and methodologies described herein are directly applicable to the validation of analytical methods for this compound.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose. For compounds like this compound, which may be used as intermediates in drug synthesis or be present as impurities, robust and validated analytical methods are essential to ensure product quality, safety, and efficacy. The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R2)) on the validation of analytical procedures, which form the basis of the comparisons in this guide.[1][2][3][4]
Comparison of Validated HPLC Methods for Aminonitrophenol Isomers
High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and effective technique for the analysis of aminonitrophenol isomers. Below is a comparison of two validated HPLC methods for different isomers, which can serve as a baseline for developing and validating a method for this compound.
Method 1: Analysis of 2-Amino-5-nitrophenol in Biological Matrices
This method was developed for the quantification of 2-amino-5-nitrophenol (2A5NP) in various biological samples, demonstrating its applicability in complex matrices.[2][5]
Method 2: Analysis of 4-Amino-3-nitrophenol in Oxidative Hair Dyes
This method was validated for the determination of 4-amino-3-nitrophenol (4,3-ANP) and its separation from other isomers in cosmetic products.[6]
Summary of HPLC Method Parameters
| Parameter | Method 1: 2-Amino-5-nitrophenol[2][5] | Method 2: 4-Amino-3-nitrophenol[6] |
| Column | Luna C18 (150 x 3.00 mm, 3 µm) | Octadecylsilane (C18) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 0.1% TFA in Water : 0.1% TFA in ACN (65:35) | Isocratic: 0.05 M Acetic Buffer (pH 5.9) : ACN (80:20) |
| Flow Rate | 0.35 mL/min | 1.0 mL/min |
| Detection (UV) | 200 nm | Not specified, but uses a Photo Diode Array Detector |
| Injection Volume | 10 µL | Not specified |
| Column Temperature | 40 °C | 40 °C |
| Run Time | 6.5 min | Not specified |
Comparison of Validation Performance Data
| Validation Parameter | Method 1: 2-Amino-5-nitrophenol[2][5] | Method 2: 4-Amino-3-nitrophenol[6] |
| Linearity (r²) | 0.9992–0.9999 | 1.0 |
| Accuracy (% Recovery) | 93.1–110.2% | 99.06–101.05% |
| Precision (%RSD) | 1.1–8.1% | 0.59–1.92% |
| Specificity | Demonstrated in various biological matrices | Selective in differentiating three isomers |
| Limit of Quantitation (LOQ) | Not explicitly stated, but LLOQ mentioned | 0.07% |
Experimental Protocols
Detailed Protocol for Method 1 (2-Amino-5-nitrophenol)[2][5]
-
Preparation of Mobile Phase: Prepare eluent A by adding 1 mL of trifluoroacetic acid (TFA) to 1 L of distilled water. Prepare eluent B by adding 1 mL of TFA to 1 L of acetonitrile (ACN). The mobile phase is a mixture of eluent A and eluent B in a 65:35 ratio.
-
Chromatographic System: An Agilent 1290 Infinity LC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: Luna C18 (150 x 3.00 mm, 3 µm).
-
Mobile Phase: 65:35 (v/v) mixture of 0.1% TFA in water and 0.1% TFA in ACN.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40 °C.
-
Autosampler Temperature: 4 °C.
-
Detection Wavelength: 200 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Samples from various matrices (wash, swab, stratum corneum, skin, receptor fluid) are prepared according to specific extraction protocols relevant to the study.
-
Validation Procedure: The method is validated for linearity, accuracy, precision (intra-day and inter-day), and specificity according to the Korea Ministry of Food and Drug Safety (MFDS) guideline.
Detailed Protocol for Method 2 (4-Amino-3-nitrophenol)[6]
-
Preparation of Mobile Phase: Prepare a 0.05 M acetic buffer and adjust the pH to 5.9. The mobile phase is a mixture of the acetic buffer and HPLC-grade acetonitrile in an 80:20 ratio.
-
Chromatographic System: A High-Performance Liquid Chromatography system with a Photo Diode Array (PDA) Detector is used.
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 80:20 (v/v) mixture of 0.05 M acetic buffer (pH 5.9) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
-
Validation Procedure: The method is validated to ensure it can differentiate between three structural isomers (4-amino-3-nitrophenol, 2-amino-4-nitrophenol, and 2-amino-5-nitrophenol) with a resolution of more than 1.5. Validation parameters include linearity, selectivity, specificity, precision, and recovery.
Mandatory Visualizations
Caption: A typical workflow for analytical method validation based on ICH guidelines.
Caption: Experimental workflow for the HPLC analysis of aminonitrophenols.
Caption: Logical relationships between key analytical method validation parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. 1797986-04-9|this compound|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Comparative Guide to 2-Amino-3,5-dimethyl-4-nitrophenol and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Amino-3,5-dimethyl-4-nitrophenol and its related structural isomers. Due to the limited availability of public spectroscopic data for this compound, this guide presents data for structurally similar aminonitrophenol and dimethylnitrophenol derivatives to offer valuable insights into their expected spectroscopic properties. The information herein is intended to serve as a reference for researchers engaged in the synthesis, characterization, and analysis of this class of compounds.
Comparative Spectroscopic Data
The following table summarizes the available spectroscopic data for compounds structurally related to this compound. Direct comparison of these values can aid in the identification and differentiation of novel synthesized isomers.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spec (m/z) |
| 2,3-Dimethyl-4-nitrophenol | Aromatic H: 3-4, Phenolic OH: 10, Methyl H: 1-2[1] | Aromatic C: 110-160, Methyl C: 15-25 | - | - | - |
| 2-Amino-3-nitrophenol | Aromatic H: 1-3, Amino H: 7, Phenolic OH: 9[2] | Aromatic C: 110-155 | - | - | - |
| 2-Amino-4-nitrophenol | - | - | N-H stretch: ~3400, O-H stretch: ~3300, NO₂ stretch: ~1500 & 1330[3] | 224, 262, 308[4] | 154 (M+)[5][6] |
| 4-Nitrophenol | Aromatic H: 6.9-8.2, Phenolic OH: ~11 | Aromatic C: 115-165 | - | - | - |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques utilized in the characterization of aminonitrophenol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[7][8][9]
-
-
¹³C NMR Acquisition:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Solid Sample using KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for functional groups such as O-H, N-H, NO₂, C-H (aromatic and aliphatic), and C=C (aromatic).[10][11][12][13][14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.[15][16][17][18][19]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the chromophore.[16][17]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[20][21][22][23][24]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Analysis: The resulting mass spectrum shows the molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks, which provide structural information.[20][21][22][23][24]
Visualizations
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
References
- 1. 2,3-DIMETHYL-4-NITROPHENOL(19499-93-5) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-3-nitrophenol(603-85-0) 1H NMR [m.chemicalbook.com]
- 3. 2-Amino-4-nitrophenol(99-57-0) IR Spectrum [chemicalbook.com]
- 4. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 5. 2-Amino-4-nitrophenol, 2TBDMS derivative [webbook.nist.gov]
- 6. 2-Amino-4-nitrophenol 96 99-57-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. jascoinc.com [jascoinc.com]
- 14. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]
- 15. ej-eng.org [ej-eng.org]
- 16. researchgate.net [researchgate.net]
- 17. ej-eng.org [ej-eng.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 22. Electron ionization - Wikipedia [en.wikipedia.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of 2-Amino-4-nitrophenol Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 2-amino-4-nitrophenol and structurally related compounds, focusing on their antimicrobial, antioxidant, and anticancer properties. Due to a lack of available data for 2-Amino-3,5-dimethyl-4-nitrophenol derivatives, this report summarizes findings for structurally similar molecules to provide insights into their potential biological activities.
Antimicrobial Activity
Derivatives of nitrophenols have been investigated for their ability to inhibit the growth of various microbial pathogens. The introduction of different functional groups to the basic nitrophenol structure can significantly influence their antimicrobial potency.
Comparative Antimicrobial Data
Table 1: Antimicrobial Activity of Selected Nitrophenol Derivatives
| Compound/Derivative | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Chlorine-substituted aminobenzylated 4-nitrophenol | Staphylococcus aureus (MRSA), Enterococcus faecalis (VRE) | MIC: 1.23 μM | [1] |
| 3,5-dimethyl azopyrazole with nitrophenyl moiety | Escherichia coli, Staphylococcus aureus | Moderate to significant inhibition | [1] |
| 4-nitro-1,2-phenylendiamine Zn(II) complex | Streptococcus mutans | Inhibition zone: 40.7 mm | [2] |
Experimental Protocol: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of a compound is typically determined using the broth microdilution method.
Principle: This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period[3][4].
Procedure:
-
Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture to a specific turbidity, typically corresponding to a known concentration of cells (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.
Comparative Antioxidant Data
Specific antioxidant data for this compound derivatives is not available in the public domain. However, studies on other substituted 2-aminochalcones have shown that the presence and position of hydroxyl and methoxy groups significantly influence their radical scavenging activity[5]. For instance, an aminochalcone with two hydroxyl groups in adjacent meta and para positions exhibited stronger antioxidant activity than other derivatives[5].
Table 2: Antioxidant Activity of Structurally Related Phenolic Compounds
| Compound/Derivative | Assay | Activity (IC50) | Reference |
| (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH radical scavenging | Stronger than other derivatives | [5] |
| 2,6-dimethoxy-4-((4′-nitrophenylimino)methyl) phenol | Total antioxidant capacity | More effective than ascorbic acid at 25-500 µg/ml | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the concentration and potency of the antioxidant[7][8][9].
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol. This stock solution is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against the concentration of the compound.
Workflow for DPPH Antioxidant Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anticancer Activity
The cytotoxic potential of nitrophenol derivatives against various cancer cell lines is an area of active research. The structural modifications of the parent compound can lead to enhanced anticancer activity.
Comparative Anticancer Data
While there is no specific anticancer data for this compound derivatives, studies on other nitrophenol-containing compounds have demonstrated cytotoxic effects. For example, the cytotoxicity of gold nanoparticle-doped NiAlTi LDH was found to be concentration-dependent, with an IC50 value of 441 μg/ml against human lung adenocarcinoma cells[1][10].
Table 3: Anticancer Activity of Related Compounds
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Gold nanoparticle-doped NiAlTi LDH | Human lung adenocarcinoma | 441 μg/ml | [1][10] |
| Dieckol (a phlorotannin) | Ovarian cancer cells (A2780, SKOV3) | 77.3 µM, 92.7 µM | [11] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan crystals are then dissolved in a suitable solvent, and the absorbance is measured[12][13][14].
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Workflow for MTT Anticancer Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound derivatives are not yet elucidated, phenolic compounds, in general, are known to interact with various cellular signaling cascades implicated in cancer development and progression. Two of the most critical pathways are the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a key target for cancer therapy[10][15][16][17].
Diagram of the PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway in cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer[18][19][20][21].
Diagram of the MAPK Signaling Pathway
Caption: Simplified MAPK signaling pathway in cancer.
Conclusion
While direct experimental data on the biological activities of this compound derivatives are currently limited, the available literature on structurally similar nitrophenol and aminophenol compounds suggests a potential for antimicrobial, antioxidant, and anticancer properties. The inclusion of dimethyl and amino groups on the nitrophenol scaffold could modulate these activities, warranting further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research in this area. Further synthesis and biological evaluation of this compound derivatives are necessary to fully elucidate their therapeutic potential.
References
- 1. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchtrend.net [researchtrend.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 20. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
A Comparative Guide to the Structure-Activity Relationship of Aminophenol and Nitrophenol Analogs
Disclaimer: Direct structure-activity relationship (SAR) studies and experimental data for 2-Amino-3,5-dimethyl-4-nitrophenol analogs are not extensively available in the reviewed scientific literature. This guide provides a comparative analysis based on structurally related aminophenol and nitroaromatic compounds to offer insights for researchers, scientists, and drug development professionals.
The biological activity of aminophenol and nitrophenol derivatives is significantly influenced by the nature and position of various functional groups on the aromatic ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets and its overall efficacy and toxicity.
Structure-Activity Relationship Summary
The following table summarizes the key structure-activity relationships for various classes of aminophenol and nitrophenol analogs based on available research.
| Compound Class | Modification | Effect on Biological Activity | Reference |
| p-Aminophenol Derivatives | Etherification of the phenolic hydroxyl (-OH) group with methyl or propyl groups. | Leads to derivatives with greater side effects compared to ethyl ether derivatives. | [1] |
| Substitution on the amino (-NH₂) group that reduces basicity (e.g., acetylation). | Generally reduces activity, unless the substituent is metabolically labile. | [1] | |
| Formation of N-phenyl benzamides. | Results in compounds that are less active or inactive. | [1] | |
| o-Aminophenol Derivatives | Various substitutions. | Certain derivatives exhibit moderate cytotoxic activity against cancer cell lines such as KB, HepG2, A549, and MCF7. | [2] |
| Various substitutions. | Many derivatives show excellent antioxidant activity, with some displaying superior performance compared to the standard quercetin. | [2] | |
| Nitroaromatic Compounds | Presence of a nitro (-NO₂) group. | The nitro group is crucial for the mechanism of action, often acting as a pharmacophore that can be bioreduced to produce toxic intermediates. | [3] |
| Electron-withdrawing substituents. | Generally enhances the potency of some antifungal agents. | [4] |
Mechanism of Action: Bioreduction of Nitroaromatic Compounds
A unifying mechanism for the biological activity and toxicity of many nitroaromatic compounds involves the reductive bioactivation of the nitro group.[5][6] This process is often catalyzed by nitroreductase (NTR) enzymes found in various organisms, including bacteria and parasites.[6][7]
The reduction proceeds in several steps. A single-electron transfer to the nitroaromatic compound forms a nitro anion radical. This radical can then react with molecular oxygen in a futile cycle, regenerating the parent compound and producing a superoxide anion, which leads to oxidative stress.[6][7] Alternatively, the nitro anion radical can be further reduced to a nitroso species, and then to a hydroxylamine. These highly reactive electrophilic intermediates are capable of covalently binding to cellular macromolecules like DNA and proteins, causing cellular damage and cytotoxicity.[3][8]
Caption: Bioreduction pathway of nitroaromatic compounds.
Experimental Protocols
The evaluation of aminophenol and nitrophenol analogs involves a variety of in vitro assays to determine their biological activities.
Antimicrobial Activity Assay (Agar-Well Diffusion Method)
This method is used to assess the antimicrobial properties of synthesized compounds against various bacterial and fungal strains.[9]
-
Microbial Strains: Strains such as Staphylococcus aureus, Micrococcus luteus, and Saccharomyces cerevisiae are commonly used.[9][10]
-
Culture Preparation: Microbes are grown in a sterilized nutrient agar medium under optimal conditions. An inoculum is prepared and mixed with freshly prepared media.
-
Assay Procedure:
-
The microbial culture is uniformly spread over the surface of a sterile agar plate.
-
Wells are created in the agar using a sterile borer.
-
Stock solutions of the test compounds (e.g., 1 mg/mL in a suitable solvent like ethanol) are added to the wells.
-
A positive control (e.g., Metronidazole for bacteria, Nystatin for fungi) and a negative control (solvent alone) are included.[9]
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is frequently used to screen for the cytotoxic effects of compounds on cancer cell lines.[11]
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), PC-3 (prostate), or HK-2 (kidney) are used.[11][12]
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 2 x 10⁴ cells/mL) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 72 hours).[11]
-
After incubation, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage relative to untreated control cells, and IC₅₀ values (the concentration that inhibits 50% of cell growth) are determined.
-
In Vitro Antidiabetic Activity (α-Amylase and α-Glucosidase Inhibition Assays)
These assays are used to evaluate the potential of compounds to inhibit key carbohydrate-digesting enzymes, a common strategy for managing hyperglycemia.[10]
-
α-Amylase Inhibition Assay:
-
A mixture of the test compound and α-amylase enzyme solution is pre-incubated.
-
A starch solution is added to start the reaction.
-
After incubation, dinitrosalicylic acid (DNSA) reagent is added to stop the reaction and measure the amount of reducing sugars (like maltose) produced.
-
The absorbance is read, and the percentage of inhibition is calculated by comparing it to a control without the inhibitor.
-
-
α-Glucosidase Inhibition Assay:
-
The test compound is pre-incubated with the α-glucosidase enzyme.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added.
-
The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product.
-
The reaction is stopped, and the absorbance of the p-nitrophenol is measured.
-
The percentage of inhibition is calculated based on the reduction in absorbance compared to the control.
-
Caption: General experimental workflow for SAR studies.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Performance of 2-Amino-3,5-dimethyl-4-nitrophenol in Dye Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 2-Amino-3,5-dimethyl-4-nitrophenol as a dye intermediate. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide will draw comparisons based on the well-documented performance of its close structural analogs: 2-Amino-4-nitrophenol and 2-Amino-5-nitrophenol. These analogs are widely used in the formulation of semi-permanent and permanent hair dyes, as well as in the synthesis of azo dyes for textiles.[1][2][3] The inclusion of two methyl groups on the benzene ring of this compound is expected to influence its physicochemical properties, such as solubility, and potentially its dyeing characteristics.
Physicochemical Properties of Aminonitrophenol Dyes
The performance of a dye is intrinsically linked to its physical and chemical properties. The table below summarizes the key properties of this compound and its analogs.
| Property | This compound | 2-Amino-4-nitrophenol | 2-Amino-5-nitrophenol |
| Molecular Formula | C₈H₁₀N₂O₃ | C₆H₆N₂O₃ | C₆H₆N₂O₃ |
| Molecular Weight | 182.18 g/mol | 154.12 g/mol | 154.12 g/mol |
| Appearance | Not specified in literature | Yellow-brown to orange prisms[1] | Olive-brown, brown to orange crystalline solid[3] |
| Melting Point | Not specified in literature | 143-145 °C (anhydrous)[1] | 208-210 °C |
| Solubility | Expected to have lower water solubility than analogs due to hydrophobic methyl groups | Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid[1] | Sparingly soluble in water |
Comparative Dyeing Performance on Hair
2-Amino-4-nitrophenol and 2-Amino-5-nitrophenol are utilized in hair dye formulations to achieve specific color shades.[1][3] They are typically used in semi-permanent products at concentrations up to 0.5% in a shampoo base to produce shades ranging from gold-blond to red.[1][3]
| Performance Metric | 2-Amino-4-nitrophenol | 2-Amino-5-nitrophenol | Expected Performance of this compound |
| Typical Application | Semi-permanent and permanent hair color[1] | Semi-permanent and permanent hair color[3] | Likely suitable for semi-permanent and permanent hair color |
| Achieved Color | Gold-blond shades[1] | Red and gold-blond shades[3] | The dimethyl substitution may shift the color, potentially towards warmer or deeper tones. |
| Concentration in Use | Up to 0.5% in final product[1] | Up to 0.5% in final product[3] | Similar concentrations are likely to be effective. |
Use as an Intermediate for Azo Dyes
Aminonitrophenols serve as crucial intermediates in the synthesis of mordant and azo dyes for various textiles, including leather, nylon, silk, and wool.[1][3] The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.
The general workflow for the synthesis of an azo dye using an aminonitrophenol intermediate is depicted below.
Experimental Protocols
The following are generalized experimental protocols for evaluating the performance of dyes on textile fibers. These would be applicable for testing this compound.
Protocol 1: Dyeing of Textile Fabric
This protocol describes a standard procedure for dyeing a textile sample to evaluate dye uptake and color characteristics.
Methodology:
-
Fabric Preparation: The textile substrate (e.g., cotton, wool, nylon) is first scoured and bleached to remove impurities and ensure a uniform surface for dyeing.
-
Dye Bath Preparation: A dye bath is prepared with a specific concentration of the dye, deionized water, and any necessary auxiliaries such as leveling agents or pH buffers.
-
Dyeing: The prepared fabric is immersed in the dye bath. The temperature is gradually raised to the optimal dyeing temperature for the specific fiber and dye class and maintained for a set duration (e.g., 60 minutes).
-
Rinsing and Soaping: After dyeing, the fabric is rinsed with cold water to remove unfixed dye from the surface. A subsequent soaping treatment at a high temperature helps to remove loosely bound dye particles and improve wash fastness.
-
Final Rinse and Drying: The fabric is given a final rinse and then dried at room temperature.
Protocol 2: Evaluation of Colorfastness to Washing
This protocol is based on standard methods like ISO 105-C06.
Methodology:
-
A specimen of the dyed fabric is stitched together with a piece of undyed multi-fiber fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls for agitation.
-
The container is agitated in a laundering machine at a specified temperature (e.g., 40°C, 60°C) for a defined period (e.g., 30 minutes).
-
The specimen is removed, rinsed, and dried.
-
The change in color of the dyed fabric and the degree of staining on the multi-fiber fabric are assessed using standardized grey scales under controlled lighting conditions.
Protocol 3: Evaluation of Colorfastness to Light
This protocol is based on standard methods like ISO 105-B02.
Methodology:
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (typically a Xenon arc lamp that simulates natural sunlight) under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool standards with known lightfastness ratings (1 to 8) are exposed under the same conditions.
-
The fading of the test specimen is compared with the fading of the blue wool standards.
-
The lightfastness rating is assigned based on which blue wool standard shows a similar degree of fading.
Conclusion
For researchers and professionals in drug development, it is important to note that aminonitrophenols are a class of compounds that require careful handling and safety assessment. The toxicological profiles of related compounds have been studied, and any new derivative would necessitate a thorough evaluation of its potential for skin sensitization and other adverse effects. Further experimental investigation is required to fully characterize the performance and safety profile of this compound in various dye applications.
References
- 1. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Amino-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 3. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 2-Amino-3,5-dimethyl-4-nitrophenol Suppliers for Research Applications
For researchers, scientists, and drug development professionals, sourcing high-quality, reliable chemical reagents is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of sourcing options for 2-Amino-3,5-dimethyl-4-nitrophenol (CAS No. 1797986-04-9), a specialty chemical for which off-the-shelf availability is limited. The analysis contrasts direct purchase from a stock supplier with the engagement of custom synthesis services, providing a framework for informed procurement decisions.
Overview of Sourcing Options
Initial market research indicates that this compound is not a commonly stocked laboratory chemical. This necessitates a two-pronged approach to procurement: identifying the few available stock suppliers and evaluating custom synthesis providers.
Stock Supplier Availability
A primary search identified a limited number of suppliers listing this compound in their catalogs. The data for one such supplier is presented below. Researchers should be aware that "in catalog" does not always guarantee immediate availability and stock should be confirmed.
| Supplier | Product Number | Purity | Available Analytical Data |
| BLDpharm | BD01391143 | Not Specified | NMR, HPLC, LC-MS, UPLC[1] |
Custom Synthesis Services
Leading Custom Synthesis Providers:
-
Enamine: Offers multistep organic synthesis from milligram to kilogram scale.[2]
-
Otava Chemicals: Specializes in custom synthesis for biotech and pharmaceutical applications with over 20 years of experience.[3]
-
Taros Chemicals: A European-based CRO with a long track record in complex, multi-step custom synthesis projects.[4]
-
Richman Chemical: Provides a full range of custom synthesis and manufacturing services, including complex organic synthesis.[5]
Data Presentation: Stock vs. Custom Synthesis
The decision between a stock supplier and a custom synthesis service involves trade-offs in lead time, cost, and assurance of quality.
| Parameter | Stock Supplier (e.g., BLDpharm) | Custom Synthesis Service |
| Purity | Typically pre-defined; may or may not meet specific experimental needs. | Can be specified by the client (e.g., >98%, >99%). |
| Lead Time | Potentially shorter if in stock. | Generally longer, involving synthesis, purification, and QC. |
| Cost | Lower for smaller, pre-packaged quantities. | Higher initial cost, but can be more cost-effective for larger quantities or high-purity requirements. |
| Quality Control Data | Standard Certificate of Analysis (CoA) may be available.[1] | Comprehensive analytical data package (HPLC, NMR, MS, etc.) is typically provided as part of the service. |
| Availability | Limited and not guaranteed. | Guaranteed upon successful synthesis. |
Mandatory Visualization
The following diagrams illustrate key decision-making and experimental workflows relevant to the procurement and validation of this compound.
Caption: Workflow for selecting a supplier for specialty chemicals.
References
- 1. 1797986-04-9|this compound|BLD Pharm [bldpharm.com]
- 2. Custom Synthesis - Enamine [enamine.net]
- 3. Custom Synthesis [otavachemicals.com]
- 4. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 5. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
Comparative Purity Analysis of Commercial 2-Amino-3,5-dimethyl-4-nitrophenol
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the purity of chemical reagents is paramount. For compounds like 2-Amino-3,5-dimethyl-4-nitrophenol, which may serve as a crucial intermediate in organic synthesis or as a chromogenic substrate in enzymatic assays, even trace impurities can significantly impact experimental outcomes. This guide provides a comprehensive comparison of methodologies to validate the purity of commercial this compound, alongside a comparative look at potential alternative compounds. The experimental data presented herein is designed to be illustrative, offering a framework for researchers to conduct their own evaluations.
Identifying Potential Impurities
The synthesis of this compound typically involves the nitration of 3,5-dimethylphenol, followed by a selective reduction of one of the introduced nitro groups. This process can lead to several potential impurities, including:
-
Isomeric Byproducts: The nitration of 3,5-dimethylphenol can result in the formation of various positional isomers, such as 3,5-dimethyl-2-nitrophenol and 3,5-dimethyl-6-nitrophenol.
-
Unreacted Starting Material: Incomplete nitration may leave residual 3,5-dimethylphenol in the final product.
-
Over-reduced Species: The reduction step, if not precisely controlled, could lead to the formation of diaminophenols.
-
Residual Solvents and Reagents: Solvents and reagents used during synthesis and purification may also be present in trace amounts.
Experimental Workflow for Purity Validation
A robust validation of the purity of commercial this compound involves a multi-pronged analytical approach. The following workflow outlines the key experimental stages:
Navigating Isomeric Complexity: A Comparative Guide to the Analysis of 4-Amino-3-Nitrophenol
Introduction
In the realm of chemical analysis for regulatory compliance and safety assessment, specificity is paramount. The accurate quantification of a target analyte can be significantly challenged by the presence of structurally similar compounds, such as isomers, which may exhibit cross-reactivity in certain analytical methods. This guide focuses on the analytical challenge of distinguishing 4-Amino-3-nitrophenol (4,3-ANP), a compound used in oxidative hair dye formulations, from its structural isomers, 2-Amino-4-nitrophenol (2,4-ANP) and 2-Amino-5-nitrophenol (2,5-ANP). In many regions, the regulatory status of these isomers differs significantly; while 4,3-ANP is permitted within specified concentration limits, its isomers may be prohibited.[1] Therefore, analytical methods must be highly selective to ensure accurate quantification of the permitted substance and to confirm the absence of the prohibited ones.
This guide compares two robust high-performance liquid chromatography (HPLC) based methods for the determination of 4,3-ANP, providing detailed experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the appropriate assay for their needs.
Comparative Analysis of Analytical Methods
Two primary methods are presented for the selective analysis of 4-Amino-3-nitrophenol: a High-Performance Liquid Chromatography method with a Photo Diode Array (PDA) detector and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Table 1: Comparison of HPLC-PDA and LC-MS/MS Method Performance for the Analysis of 4-Amino-3-Nitrophenol
| Parameter | HPLC-PDA Method | LC-MS/MS Method |
| Linearity (Correlation Coefficient, r²) | 1.000 | 0.9962–0.9993 |
| Precision (%RSD) | 0.59% - 1.92% | 1.7% - 14.46% |
| Accuracy (% Recovery) | 99.06% - 101.05% | 93.5% - 111.73% |
| Limit of Quantitation (LOQ) | 0.07% | Not explicitly stated, but high sensitivity is inherent |
| Selectivity | Proven to differentiate 4,3-ANP from 2,4-ANP and 2,5-ANP isomers with a resolution >1.5[1] | High selectivity achieved through Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Detailed methodologies for the two comparative assays are provided below. These protocols are foundational for replicating the analytical performance data summarized above.
Method 1: Selective HPLC-PDA Analysis of 4-Amino-3-Nitrophenol
This method is designed for the specific quantification of 4,3-ANP and its separation from its key isomers, 2,4-ANP and 2,5-ANP.
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography with a Photo Diode Array (PDA) Detector.
-
Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio.[1]
-
Flow Rate: 1.0 mL/minute.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 230 nm.
2. Standard and Sample Preparation:
-
Prepare stock solutions of 4,3-ANP, 2,4-ANP, and 2,5-ANP standards in a suitable solvent (e.g., methanol or mobile phase).
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
Prepare sample solutions by accurately weighing and dissolving the test material (e.g., hair dye product) in the solvent, followed by filtration to remove particulates.
3. Analysis Procedure:
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample solution into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to 4,3-ANP and its isomers based on their retention times, as determined from the analysis of individual standards.
-
The method is validated to ensure a resolution of greater than 1.5 between the peaks for 4,3-ANP and its isomers, confirming baseline separation.[1]
Method 2: High-Sensitivity LC-MS/MS Analysis of 4-Amino-3-Nitrophenol
This method offers enhanced sensitivity and selectivity, making it suitable for trace-level analysis or complex matrices.
1. Instrumentation and Conditions:
-
System: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., API 4000).[2]
-
Column: LUNA 3 µm C18, 150 x 3.00 mm.[2]
-
Mobile Phase: Isocratic elution with 40% acetonitrile in water containing 0.1% formic acid (v/v).[2]
-
Flow Rate: 0.3 mL/minute.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
2. Standard and Sample Preparation:
-
Follow similar procedures for standard and sample preparation as described for the HPLC-PDA method, using high-purity solvents suitable for mass spectrometry.
3. Analysis Procedure:
-
Inject the prepared solutions into the LC-MS/MS system.
-
Quantify 4,3-ANP using specific precursor-to-product ion transitions in MRM mode, which provides a high degree of selectivity against matrix interferences and co-eluting isomers.
Workflow and Pathway Visualizations
To clarify the experimental process, the following diagrams illustrate the key workflows and relationships.
References
- 1. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-3,5-dimethyl-4-nitrophenol: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-3,5-dimethyl-4-nitrophenol was not located. The following guidance is based on information for structurally similar nitrophenol compounds and established best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Safety and Hazard Profile
Based on data for analogous nitrophenol compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion, with potential for skin, eye, and respiratory irritation.[1] Some nitrophenols are also classified as harmful to aquatic life.
Key Safety Precautions:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]
-
Avoid the generation of dust.
-
Ensure adequate ventilation in the work area.
Physical and Chemical Properties (Inferred)
The following table summarizes the expected physical and chemical properties of this compound, based on data for similar compounds. This information is crucial for selecting appropriate waste containers and understanding potential hazards.
| Property | Inferred Value/Characteristic | Source/Analogy |
| Appearance | Yellow to brown solid | 2-Amino-4-nitrophenol |
| Odor | No characteristic odor reported | General observation for similar compounds |
| Solubility | Likely sparingly soluble in water | General characteristic of nitrophenols |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates | 2-Amino-4-nitrophenol[1] |
Detailed Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol outlines the necessary steps from waste generation to final pickup.
1. Waste Identification and Segregation:
- All waste containing this compound must be classified as hazardous waste.
- Segregate this waste stream from all other laboratory waste, including non-hazardous trash, sharps, and biological waste.
- Do not mix with incompatible materials such as strong oxidizing agents or acids.[1]
2. Waste Container Selection and Labeling:
- Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
- The container must be in good condition, free from cracks or defects.
- Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.
- The label must include:
- The full chemical name: "this compound"
- The concentration or percentage of the chemical in the waste.
- The date accumulation started.
- The associated hazards (e.g., "Toxic," "Irritant").
3. Waste Accumulation and Storage:
- Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be under the control of laboratory personnel and away from general traffic areas.
- Keep the waste container closed at all times, except when adding waste.
- Store the container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
4. Contaminated Labware and PPE:
- Disposable items such as gloves, pipette tips, and weighing papers that are contaminated with this compound must be disposed of as hazardous waste.
- Collect these items in a separate, clearly labeled, and sealed plastic bag or a designated solid waste container.
- Non-disposable glassware and equipment must be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol), followed by a final rinse with water, is a common procedure. The rinsate from the initial rinses must be collected and disposed of as hazardous waste.
5. Requesting Waste Pickup:
- Once the waste container is full (no more than 90% capacity) or if the accumulation time limit set by your institution is approaching, arrange for a waste pickup.
- Follow your institution's specific procedure for requesting a hazardous waste pickup, which typically involves submitting an online form or contacting the EHS department directly.
- Ensure all information on the waste label is accurate and complete before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any questions or clarification.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
